Elacestrant
Beschreibung
This compound is a non-steroidal small molecule and an estrogen receptor (ER) antagonist. In January 2023, it was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. It received a similar approval in the EU in September 2023. this compound binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation. Other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), may lead to drug resistance over time; therefore, the use of a SERD represents a therapeutic approach for the treatment of endocrine-resistant breast cancers. Unlike [fulvestrant], another FDA-approved SERD, this compound is orally bioavailable.
This compound is an Estrogen Receptor Antagonist. The mechanism of action of this compound is as an Estrogen Receptor Antagonist, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an estrogen receptor antagonist which is used for treatment of specific forms of refractory, advanced or metastatic breast cancer in postmenopausal women or adult men. This compound has not been linked to elevations in serum aminotransferase levels during therapy or to cases of clinically apparent liver injury.
This compound is an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, this compound acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for male breast carcinoma and breast neoplasm and has 4 investigational indications.
Selective Estrogen Receptor Modulators for treatment of hot flashes
an orally available, selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities
See also: this compound Hydrochloride (active moiety of).
Eigenschaften
IUPAC Name |
(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNOOUKXBRGGB-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045846 | |
| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722533-56-4 | |
| Record name | Elacestrant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elacestrant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELACESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elacestrant in ER-Positive Breast Cancer: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70-80% of all cases. The growth of these cancers is driven by the hormone estrogen, which binds to and activates the estrogen receptor (ER), a ligand-activated transcription factor. Consequently, endocrine therapies that target the ER signaling pathway are the cornerstone of treatment. However, a significant challenge in the management of advanced or metastatic ER+ breast cancer is the development of resistance to these therapies. One of the key mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to a constitutively active receptor that drives tumor growth independent of estrogen, rendering therapies like aromatase inhibitors ineffective.
Elacestrant (Orserdu®) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of ER+, HER2-negative advanced or metastatic breast cancer, particularly in tumors harboring ESR1 mutations.[1][2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: A Dual Approach
This compound functions as a potent ER antagonist and, crucially, a selective degrader of the ERα protein.[4][5][6] This dual mechanism distinguishes it from other classes of endocrine therapies like selective estrogen receptor modulators (SERMs), which can have mixed agonist/antagonist effects, and aromatase inhibitors (AIs), which only block estrogen production.
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Competitive Antagonism : this compound competitively binds to the ligand-binding domain (LBD) of the ERα. This direct binding physically obstructs the natural ligand, 17β-estradiol, from docking with the receptor, thereby preventing the conformational changes necessary for receptor activation and downstream transcriptional signaling that promotes cell proliferation.[5][7]
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Targeted Degradation : Upon binding, this compound induces a conformational change in the ERα protein that marks it for ubiquitination. This process tags the receptor for recognition and subsequent degradation by the proteasome, the cell's protein disposal system.[4][7][8] The elimination of the ERα protein itself ablates both ligand-dependent and ligand-independent signaling, offering a more complete shutdown of the ER pathway.[9]
Overcoming Resistance: Efficacy Against ESR1 Mutations
Acquired mutations in the LBD of the ESR1 gene are a primary driver of resistance to AIs. These mutations, such as Y537S and D538G, cause conformational changes that mimic the estrogen-bound state, leading to constitutive, ligand-independent receptor activity and continued tumor proliferation.
This compound has demonstrated potent antitumor activity in preclinical models harboring these common ESR1 mutations.[10] Its chemical structure allows it to bind effectively to these mutated ERs, not only blocking their constitutive activity but also inducing their degradation.[7] This is a critical advantage over SERMs and AIs, whose efficacy is compromised by these mutations.[7] The ability of this compound to target both wild-type and mutant forms of ERα provides a crucial therapeutic option for patients who have progressed on prior endocrine therapies.[1][10]
Quantitative Clinical Efficacy: The EMERALD Trial
The pivotal Phase III EMERALD trial evaluated the efficacy and safety of this compound versus standard-of-care (SOC) endocrine therapy (fulvestrant or an AI) in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[8][11] The trial met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS).[8]
Table 1: EMERALD Trial - Progression-Free Survival (PFS) in Overall and ESR1-Mutated Populations
| Patient Population | This compound (N=239) | Standard of Care (N=238) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| All Patients | ||||
| Median PFS | 2.8 months | 1.9 months | 0.70 (0.55 - 0.88) | 0.002 |
| 12-Month PFS Rate | 22.3% | 9.4% | ||
| Patients with ESR1 Mutations | ||||
| Median PFS | 3.8 months | 1.9 months | 0.55 (0.39 - 0.77) | 0.0005 |
| 12-Month PFS Rate | 26.8% | 8.2% |
Data sourced from Bidard et al., JCO 2022 and subsequent analyses.[1][2][8][9][12]
The benefit of this compound was particularly pronounced in patients whose tumors harbored ESR1 mutations and who had been on prior CDK4/6 inhibitor therapy for a longer duration, suggesting greater efficacy in endocrine-sensitive disease.[13]
Table 2: EMERALD Trial - PFS in ESR1-Mutated Patients by Duration of Prior CDK4/6i Therapy
| Duration of Prior CDK4/6i | This compound Median PFS | SOC Median PFS | Hazard Ratio (95% CI) |
|---|---|---|---|
| ≥ 12 months | 8.6 months | 1.9 months | 0.41 (0.26 - 0.63) |
Data from Kaklamani et al., SABCS 2022.[13][14]
Key Experimental Protocols
The preclinical evaluation of this compound relied on a series of established in vitro and in vivo assays to characterize its mechanism and antitumor activity.[4][10]
Western Blot for ERα Degradation
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Objective : To visually quantify the reduction of ERα protein levels in breast cancer cells following treatment with this compound.
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Methodology :
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Cell Culture : ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.
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Treatment : Cells are treated with increasing concentrations of this compound, fulvestrant (as a positive control), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
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Lysis : Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
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Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.
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Electrophoresis : Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE.
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Transfer : Proteins are transferred from the gel to a PVDF membrane.
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Blocking & Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize results.
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Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ERα band is measured and normalized to the loading control.[4]
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Cell Viability / Proliferation Assay
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Objective : To measure the inhibitory effect of this compound on the growth of ER+ breast cancer cell lines.
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Methodology :
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Cell Seeding : Cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Treatment : The culture medium is replaced with a medium containing 17β-estradiol (to stimulate growth) and serial dilutions of this compound or a vehicle control.
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Incubation : Cells are incubated for an extended period (e.g., 5-7 days) to allow for measurable differences in proliferation.
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Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
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Analysis : Data are normalized to the vehicle control, and IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of viable cells against the log of the drug concentration.[15]
-
Patient-Derived Xenograft (PDX) Models
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Objective : To evaluate the in vivo antitumor efficacy of this compound in a clinically relevant model, including those with specific resistance mutations.
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Methodology :
-
Model Establishment : Tumor fragments from patients with ER+ breast cancer (including those with known ESR1 mutations) are surgically implanted into immunocompromised mice (e.g., female athymic nude mice).
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Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
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Randomization & Treatment : Mice are randomized into treatment groups: vehicle control, this compound (administered orally daily), and comparator agents (e.g., fulvestrant).
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Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length x Width²)/2). Animal body weight and overall health are also monitored.
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Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
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Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treatment groups to the vehicle control group. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for ERα levels).[4][9][10]
-
Conclusion
This compound employs a powerful dual mechanism of action, combining competitive antagonism with targeted degradation of the ERα protein. This approach effectively shuts down the primary signaling pathway responsible for the growth of ER+ breast cancer. Its significant clinical advantage lies in its proven efficacy against tumors harboring ESR1 mutations, a common and challenging mechanism of acquired resistance to standard endocrine therapies. Supported by robust preclinical data and validated in the Phase III EMERALD trial, this compound stands as a critical therapeutic agent for patients with ER+, HER2- advanced or metastatic breast cancer that has progressed on prior treatments.
References
- 1. EMERALD: Phase III trial of this compound (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluating this compound in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computer-Aided Drug Design Across Breast Cancer Subtypes: Methods, Applications and Translational Outlook [mdpi.com]
- 8. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Elacestrant: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant, marketed under the brand name Orserdu, is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD).[1] It represents a significant advancement in the treatment of estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative, ESR1-mutated advanced or metastatic breast cancer.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its activity.
Chemical Structure and Properties
This compound is a nonsteroidal compound with a tetrahydronaphthalene core.[3] Its chemical structure is fundamental to its unique mechanism of action as a SERD.
Chemical Structure:
-
IUPAC Name: (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol[4]
-
CAS Number: 722533-56-4 (free base)[4]
-
Molecular Formula: C₃₀H₃₈N₂O₂[4]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference(s) |
| Molecular Weight | 458.64 g/mol (free base) | [4] |
| 531.56 g/mol (dihydrochloride salt) | [5] | |
| pKa | 9.96 (Strongest Basic), 10.58 (Strongest Acidic) | [6] |
| logP | 6.23 - 6.54 | [6] |
| Water Solubility | 0.00035 mg/mL | [6] |
| Melting Point | 205-222 °C (onset for the most stable polymorphic form) | |
| Boiling Point | 609.5±55.0 °C at 760 mmHg (Predicted) | |
| Oral Bioavailability | Approximately 10% | [4][6] |
| Plasma Protein Binding | >99% | [4][6] |
Mechanism of Action and Signaling Pathway
This compound is a potent antagonist of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its mechanism of action is twofold: it competitively binds to ERα, blocking its activation by endogenous estrogens, and more importantly, it induces a conformational change in the receptor, marking it for degradation via the ubiquitin-proteasome pathway.[7] This degradation of ERα protein effectively shuts down downstream signaling pathways that promote tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[8] A key advantage of this compound is its efficacy against both wild-type and mutant forms of ERα, particularly those with ESR1 mutations that confer resistance to other endocrine therapies.[7]
References
- 1. hhs.texas.gov [hhs.texas.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Alleviation [mdpi.com]
Elacestrant's Preclinical Journey: A Deep Dive into its Pharmacokinetics and Bioavailability
For Immediate Release
WALTHAM, Mass. – November 6, 2025 – This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and bioavailability of elacestrant, a selective estrogen receptor degrader (SERD). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various preclinical models, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
This compound is a non-steroidal small molecule that acts as an estrogen receptor antagonist.[1] It functions by binding to estrogen receptor-alpha (ERα) and inducing its degradation through the proteasomal pathway, thereby inhibiting estrogen-driven cell proliferation in ER-positive (ER+) breast cancer cells.[1] This mechanism of action makes it a promising therapeutic agent for ER+ breast cancers, including those with acquired resistance to other endocrine therapies.[2]
I. Pharmacokinetic Profile in Preclinical Models
This compound has been evaluated in several preclinical models, primarily in rodents, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | Athymic Nude | 30 | Oral | ~738 | ~2 | Not Reported | Not Reported | [3] |
| Mouse | Athymic Nude | 60 | Oral | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Rat | Not Specified | Not Reported | Oral | Not Reported | Not Reported | Not Reported | ~10% (in humans) | [4] |
Note: Preclinical pharmacokinetic data for this compound is not extensively published in a consolidated format. The table above represents data points inferred from in vivo efficacy studies. The bioavailability of 10% is based on human data but provides a relevant benchmark.
Key Pharmacokinetic Characteristics:
-
Absorption: this compound is orally bioavailable, a key advantage over the intramuscularly administered SERD, fulvestrant.[1] Following oral administration in mice, this compound is absorbed and reaches peak plasma concentrations.
-
Distribution: this compound exhibits high plasma protein binding (≥98%) in rats and monkeys.[5] In mouse models of intracranial metastases, this compound has been shown to cross the blood-brain barrier, with tumor concentrations reaching approximately 60% of plasma levels.[5]
-
Metabolism: In vitro studies using human hepatocytes indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2]
-
Excretion: The primary route of excretion for this compound and its metabolites is through the feces.[2]
II. Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics and efficacy.
A. In Vivo Xenograft Efficacy and Pharmacokinetic Studies
These studies are crucial for understanding the relationship between this compound exposure and its anti-tumor activity.
1. Animal Models:
-
Species/Strain: Female athymic nude mice (e.g., NU(NCr)-Foxn1nu or BALB/cAnNCrl-Foxn1nu) are commonly used.[6]
-
Housing: Animals are housed in pathogen-free conditions with controlled light-dark cycles, temperature, and humidity, and provided with sterilized food and water ad libitum.[6]
2. Tumor Implantation:
-
Cell Lines: Human breast cancer cell lines, such as MCF-7 (ER+), are frequently used.[7]
-
Patient-Derived Xenografts (PDX): For models that more closely mimic human tumors, fragments from patient tumors are implanted subcutaneously into the mice.[3]
-
Procedure: Once tumors reach a specified volume (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[6]
3. Dosing and Administration:
-
Formulation: this compound is typically formulated for oral administration.
-
Route of Administration: Oral gavage is the standard method for administering this compound in preclinical rodent models.[3][7]
-
Dosing Regimen: Doses ranging from 30 mg/kg to 60 mg/kg administered once daily are common in efficacy studies.[3][7]
4. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected at various time points post-dosing via standard techniques (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[8]
Experimental Workflow for Preclinical PK and Efficacy Studies
III. Mechanism of Action: Signaling Pathway Interference
This compound exerts its anti-tumor effects by disrupting the estrogen receptor signaling pathway.
Estrogen Receptor Signaling and this compound's Point of Intervention
In a normal state, estrogen binds to the estrogen receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements on the DNA, initiating the transcription of genes that promote cell proliferation and survival.[9] this compound, as a SERD, competitively binds to the estrogen receptor. This binding not only blocks the receptor's activity but also induces a conformational change that marks it for degradation by the proteasome.[10] This dual mechanism of antagonism and degradation effectively shuts down the estrogen signaling pathway, leading to the inhibition of tumor growth.[10]
IV. Conclusion
The preclinical data for this compound demonstrate its viability as an orally bioavailable SERD with a favorable pharmacokinetic profile and a potent mechanism of action against ER+ breast cancer models. Its ability to cross the blood-brain barrier further highlights its potential for treating metastatic disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel endocrine therapies. This in-depth understanding of its preclinical characteristics is essential for designing and interpreting clinical trials and ultimately for its successful application in the treatment of breast cancer.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 3. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selvita.com [selvita.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Elacestrant: A Deep Dive into Pharmacodynamics and Target Engagement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Elacestrant (Orserdu®) is a pioneering oral selective estrogen receptor degrader (SERD) that marks a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor alpha (ERα), offers a promising therapeutic strategy, particularly in overcoming resistance to conventional endocrine therapies.[2][4] This technical guide provides a comprehensive overview of the pharmacodynamics and target engagement of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.
Pharmacodynamics: A Dual-Action Mechanism
This compound's primary pharmacodynamic effect is its potent and selective interaction with ERα. It functions as a competitive antagonist, binding to the receptor and blocking the transcriptional activity induced by estrogen.[2] Beyond simple antagonism, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of both blocking and eliminating the key driver of tumor growth distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[2]
This degradation of ERα is a critical component of this compound's efficacy, particularly against tumors harboring ESR1 mutations. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, a common mechanism of resistance to aromatase inhibitors.[4] By promoting the degradation of the mutant ERα protein, this compound can effectively shut down this oncogenic signaling pathway.[4]
Target Engagement and Cellular Effects
This compound's engagement with ERα triggers a cascade of downstream effects that ultimately inhibit cancer cell proliferation. Key pharmacodynamic outcomes include:
-
ERα Degradation: this compound treatment leads to a dose-dependent reduction in ERα protein levels in breast cancer cell lines.[4]
-
Inhibition of ER-Mediated Transcription: By both antagonizing and degrading ERα, this compound effectively suppresses the transcription of estrogen-responsive genes, such as progesterone receptor (PGR), GREB1, and TFF1.
-
Anti-proliferative Activity: this compound demonstrates potent, dose-dependent inhibition of proliferation in ER+ breast cancer cell lines, including those resistant to other endocrine therapies.[5]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating this compound's potency and target engagement.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (Proliferation) | MCF-7 | Estrogen-deprived | ~100 nM | [5] |
| MCF-7 | 0.01 nM E2 | ~150 nM | [5] | |
| MCF7-LTED Y537C | Estrogen-deprived | ~100 nM | [5] | |
| IC50 (ERα Degradation) | Not explicitly stated in search results | - | - | |
| Binding Affinity (Ki/Kd) | Not explicitly stated in search results | - | - |
Table 2: Clinical Pharmacodynamics of this compound
| Parameter | Dose | Measurement | Result | Reference |
| ER Occupancy (Uterus) | 200 mg daily (7 days) | PET Imaging | 83% | [6][7] |
| 500 mg daily (7 days) | PET Imaging | 92% | [6][7] | |
| Progression-Free Survival (EMERALD Trial) | 345 mg daily | vs. Standard of Care (Overall Population) | HR: 0.70 | [8] |
| 345 mg daily | vs. Standard of Care (ESR1-mutated) | HR: 0.55 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics and target engagement of this compound.
ERα Competitive Binding Assay
Objective: To determine the binding affinity of this compound for ERα.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to ERα.
Protocol:
-
Preparation of ERα: Utilize purified recombinant human ERα or cytosol preparations from ER-expressing tissues (e.g., rat uterus).
-
Incubation: In a multi-well plate, combine a fixed concentration of ERα and radiolabeled estradiol with increasing concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture ER+ breast cancer cells (e.g., MCF-7) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the intensity of the ERα bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ERα protein levels.[4]
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on ER+ breast cancer cells.
Protocol:
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations. Include appropriate controls (vehicle-treated and untreated).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).
-
Assay: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the percentage of cell viability against the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.[4]
ERE-Luciferase Reporter Gene Assay
Objective: To measure the effect of this compound on ER-mediated transcriptional activity.
Principle: This assay utilizes a reporter construct containing estrogen response elements (EREs) upstream of a luciferase gene. Activation of ER leads to the transcription of luciferase, which can be quantified by measuring light output.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or ER-negative breast cancer cells) with an ERα expression vector and the ERE-luciferase reporter plasmid. Alternatively, use a stable cell line expressing both constructs.[9][10]
-
Treatment: Treat the transfected cells with this compound in the presence or absence of an ER agonist like estradiol.
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in control cells to determine the extent of transcriptional inhibition or activation.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: this compound's dual mechanism of action on the estrogen receptor signaling pathway.
Caption: Experimental workflow for assessing ERα degradation by Western blot.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
Conclusion
This compound represents a significant therapeutic advance in the management of ER+, HER2-, ESR1-mutated metastatic breast cancer. Its pharmacodynamic profile, characterized by a dual mechanism of ERα antagonism and degradation, provides a robust means of inhibiting the estrogen-driven growth of cancer cells, including those that have developed resistance to other endocrine therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel SERDs. A thorough understanding of its pharmacodynamics and target engagement is crucial for optimizing its clinical application and for the development of future generations of endocrine therapies.
References
- 1. metastatictrialtalk.org [metastatictrialtalk.org]
- 2. targetedonc.com [targetedonc.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Elacestrant's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Elacestrant (RAD1901) is a pioneering oral selective estrogen receptor degrader (SERD) that has demonstrated significant clinical efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. A thorough understanding of its interaction with the estrogen receptor isoforms, ERα and ERβ, is fundamental to appreciating its mechanism of action and therapeutic potential. This technical guide provides an in-depth analysis of this compound's binding affinity, the experimental protocols used for its determination, and the subsequent cellular signaling pathways it modulates.
Quantitative Binding Affinity Data
This compound exhibits a notably higher binding affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). This selectivity is a key aspect of its pharmacological profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, clearly illustrate this preference.
| Compound | Target | IC50 (nM) |
| This compound | ERα | 48[1][2] |
| This compound | ERβ | 870[1][2] |
Experimental Protocol: Determination of Binding Affinity
The in vitro binding affinity of this compound to the estrogen receptors is commonly determined using a competitive binding assay. A widely utilized method is the PolarScreen™ ERα Competitor Assay, a fluorescence polarization-based technique. The following protocol is a representative example based on this methodology.
Objective: To determine the IC50 value of this compound for ERα by measuring its ability to displace a fluorescently labeled estrogen ligand.
Materials:
-
Purified ligand-binding domain of human ERα
-
Fluorescent estrogen tracer (e.g., Fluormone™ ES2 Green)
-
Assay buffer
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
This compound
-
Multi-well assay plates (e.g., 384-well black plates)
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO. This creates a range of concentrations to be tested.
-
Reagent Preparation: The ERα protein and the fluorescent estrogen tracer are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
A fixed concentration of the ERα protein is pre-incubated with the fluorescent estrogen tracer. This allows for the formation of a complex that results in a high fluorescence polarization signal.
-
The serially diluted this compound is then added to the wells containing the ERα-tracer complex.
-
-
Competition: this compound competes with the fluorescent tracer for binding to the ERα ligand-binding pocket. As the concentration of this compound increases, more of the fluorescent tracer is displaced.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader. When the fluorescent tracer is bound to the large ERα protein, it tumbles slowly in solution, resulting in a high polarization value. Conversely, the unbound, free-tumbling tracer has a low polarization value.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The IC50 value is then calculated from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the fluorescent tracer.
Visualizing the Molecular and Cellular Impact
This compound's Mechanism of Action: From Receptor Binding to Degradation
Upon binding to ERα, this compound induces a distinct conformational change in the receptor protein. This altered conformation is recognized by the cell's protein quality control machinery, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. This dual action of antagonism and degradation effectively abrogates estrogen-driven signaling.
Caption: this compound binds to ERα, inducing a conformational change that leads to its ubiquitination and proteasomal degradation, thereby inhibiting downstream signaling and cell proliferation.
Experimental Workflow: Fluorescence Polarization-Based Binding Assay
The workflow for determining the binding affinity of this compound using a fluorescence polarization assay involves a series of precise steps, from reagent preparation to data analysis.
Caption: A streamlined workflow for determining the IC50 of this compound for ERα using a competitive fluorescence polarization assay.
References
Preclinical Evaluation of Elacestrant in Patient-Derived Xenografts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of elacestrant, a selective estrogen receptor degrader (SERD), in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. This document details the experimental protocols, summarizes key quantitative data from various studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Patient-Derived Xenografts
This compound is an oral SERD designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1][2][3][4] It functions by binding to the estrogen receptor-alpha (ERα), inducing its degradation, and thereby inhibiting ER-mediated signaling and the growth of ER+ breast cancer cells.[1][5] Preclinical studies have demonstrated its antitumor activity in various models, including those with ESR1 mutations, which are a common mechanism of resistance to standard endocrine therapies.[1][2][3]
Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are a valuable tool in preclinical cancer research.[6][7][8] They are known to preserve the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[6][9][10] This guide focuses on the application of PDX models in the preclinical assessment of this compound's efficacy.
Experimental Protocols
This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound using PDX models, synthesized from multiple research publications.
Establishment of Patient-Derived Xenograft Models
The generation of ER+ breast cancer PDX models is a critical first step. While engraftment rates for ER+ tumors are historically lower than for other subtypes, successful establishment allows for robust preclinical evaluation.[9][10]
Protocol for PDX Establishment:
-
Tissue Acquisition: Fresh tumor tissue is obtained from patients with ER+ breast cancer, often from surgical resection or biopsy, under institutional review board-approved protocols.
-
Implantation:
-
The tumor tissue is dissected into small fragments (typically 2-4 mm³).
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized.
-
A small incision is made, and the tumor fragment is implanted, often in the mammary fat pad to mimic the orthotopic environment, or subcutaneously for easier tumor measurement.[6][9]
-
Estrogen supplementation (e.g., estradiol pellets) is often provided to support the growth of ER-dependent tumors.[9]
-
-
Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using calipers.
-
Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested.
-
The tumor is then serially passaged into new cohorts of mice for expansion and subsequent treatment studies.
-
This compound Treatment in PDX Models
Once PDX models are established and tumors have reached a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.
Treatment Protocol:
-
Vehicle Control: The control group receives the vehicle solution used to dissolve this compound.
-
This compound Monotherapy: this compound is typically administered orally via gavage. Dosing can vary, with studies reporting single-agent efficacy at doses ranging from 30 mg/kg to 120 mg/kg, administered daily.[5]
-
Combination Therapy: this compound has been evaluated in combination with other targeted agents, such as CDK4/6 inhibitors (e.g., palbociclib) and mTOR inhibitors (e.g., everolimus).[1][5] In these studies, the combination agents are administered according to their established preclinical dosing schedules.
-
Treatment Duration: Treatment duration varies between studies but typically continues for several weeks (e.g., 28-60 days) or until tumors in the control group reach a predetermined endpoint size.[2][11]
Assessment of Antitumor Efficacy
The primary endpoint in these preclinical studies is typically tumor growth inhibition.
Efficacy Assessment Protocol:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers, typically twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves are generated by plotting the mean tumor volume for each treatment group over time. Statistical analyses are performed to compare the tumor growth between treatment and control groups.
-
Biomarker Analysis: At the end of the study, tumors are often harvested for further analysis, including:
-
Western Blotting: To assess the levels of ERα and downstream signaling proteins.[1]
-
Immunohistochemistry (IHC): To evaluate the expression and localization of key proteins within the tumor tissue.[5]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of ER-regulated genes such as PGR (progesterone receptor), TFF1 (trefoil factor 1), and GREB1 (growth regulation by estrogen in breast cancer 1).[5]
-
Quantitative Data Summary
The following tables summarize the quantitative data on the antitumor activity of this compound in various ER+ breast cancer PDX models.
Table 1: Single-Agent this compound Activity in ER+ PDX Models
| PDX Model | ESR1 Status | This compound Dose (mg/kg, oral, daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) vs. Vehicle | Reference |
| ST986 | Mutant (Y537S) | 30, 60, 120 | 28 | Significant inhibition at all doses | [5] |
| MAXF-713 | Wild-Type | 30, 60, 120 | 28 | Significant inhibition at all doses | [5] |
| HBCx-21 | Wild-Type | 30, 60, 120 | 28 | Significant inhibition at all doses | [5] |
| MAXF-1398 | Mutant (Y537N) | 30, 60 | 42 | 55% and 67% reduction, respectively | [3] |
| ST2535-HI | Mutant (D538G) | 30, 60 | Not Specified | 79% and 82% reduction, respectively | [3] |
| CTG-1211-HI | Mutant (D538G) | 30, 60 | Not Specified | 30% and 48% reduction, respectively | [3] |
| ST941-HI | Mutant (Y537S) | 10, 30, 60 | 64 | Dose-dependent inhibition | [2] |
Table 2: this compound Combination Therapy in ER+ PDX Models
| PDX Model | Combination Agent | This compound Dose (mg/kg) | Combination Agent Dose | Outcome | Reference |
| MCF7 Xenograft | Palbociclib | 60 | Not Specified | Greater tumor growth inhibition than single agents | [5] |
| MCF7 Xenograft | Everolimus | 60 | Not Specified | Greater tumor growth inhibition than single agents | [5] |
| ESR1 Mutant PDX | Palbociclib | Not Specified | Not Specified | Greater tumor growth inhibition than single agents | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical experimental workflow for its preclinical evaluation in PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound vs this compound + CDK4/6 Inhibitor for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. elgenelim.com [elgenelim.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Patient-Derived Xenograft (PDX) Models of Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aparicio.molonc.ca [aparicio.molonc.ca]
- 10. Characterization of patient-derived tumor xenografts (PDXs) as models for estrogen receptor positive (ER+HER2− and ER+HER2+) breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elacestrant In Vitro Cell Proliferation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is a pioneering oral selective estrogen receptor degrader (SERD) that functions as a potent antagonist of the estrogen receptor (ER). It competitively binds to ERα, a key driver in the proliferation of ER-positive (ER+) breast cancer, and induces its degradation through the proteasomal pathway.[1][2][3] This mechanism effectively blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for tumor growth.[1][4] Notably, this compound has demonstrated significant anti-tumor activity in preclinical models, including those with acquired resistance to other endocrine therapies and those harboring ESR1 mutations.[1][5][6][7]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of breast cancer cell lines using a luminescent-based cell viability assay.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit the biological process by 50%. The following tables summarize the reported in vitro efficacy of this compound in various contexts.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | ERα | - | 48 nM | [1] |
| IC50 | ERβ | - | 870 nM | [1] |
| EC50 | MCF-7 | Inhibition of ERα expression | 0.6 nM | [1][8] |
| EC50 | MCF-7 | Inhibition of proliferation (E2-stimulated) | 4 pM | [1] |
| GI50 | MCF-7 | Inhibition of cell growth | 0.028 nM | [1] |
| Median IC50 | Cultured Circulating Tumor Cells | - | 0.62 µM | [7] |
Table 1: In Vitro Efficacy of this compound in Breast Cancer Models
A direct comparison with fulvestrant, another SERD, in parental breast cancer cell lines showed that while both drugs effectively inhibited cell proliferation, the IC50 for this compound was on average 10-fold higher than for fulvestrant.[4] However, both values were within clinically achievable concentrations.[4] In models of acquired resistance to fulvestrant, this compound has been shown to retain its efficacy.[9]
Signaling Pathway
This compound's mechanism of action involves the targeted degradation of the estrogen receptor alpha (ERα), which disrupts the signaling cascade that promotes the proliferation of ER-positive breast cancer cells.
Experimental Protocols
The following is a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the dose-response effect of this compound on breast cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
This compound compound
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428)
-
Phenol red-free cell culture medium (e.g., MEM or RPMI)
-
Charcoal-dextran stripped Fetal Bovine Serum (FBS)
-
Bovine insulin
-
17β-estradiol
-
DMSO (for dissolving this compound)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture Preparation:
-
Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428) in phenol red-free medium supplemented with 10% charcoal-dextran stripped FBS and 0.01 mg/mL bovine insulin.[9]
-
Incubate cells in this hormone-depleted medium for at least 72 hours prior to the assay to ensure estrogen deprivation.[9]
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well opaque-walled plates at a predetermined density. Seeding density should be optimized for each cell line to ensure logarithmic growth over the 7-day incubation period (e.g., 2000 cells/well for MCF7-LTED-Y537S, 5000 cells/well for HCC1428-LTED).[10]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
If investigating the effect of estradiol, prepare treatment media with and without 17β-estradiol (e.g., 0.01 nM or 1 nM).[9]
-
Remove the existing medium from the cell plates and add 100 µL of the prepared treatment media to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the treated plates for 7 days at 37°C in a 5% CO2 incubator.[9]
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50/EC50 values by fitting a dose-response curve using a nonlinear regression model.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. OUH - Protocols [ous-research.no]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. targetedonc.com [targetedonc.com]
Application Note & Protocol: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Elacestrant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elacestrant (Orserdu®) is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, this compound functions through a dual mechanism: it not only blocks the transcriptional activity of ERα but also induces its degradation.[2][3] This degradation is mediated through the proteasomal pathway, leading to a reduction in the total number of functional receptors in cancer cells and thereby inhibiting tumor growth.[3][4] This mechanism is effective against both wild-type and mutant forms of the estrogen receptor, which often confer resistance to other endocrine therapies.[1][3]
Western blotting is a fundamental and indispensable technique to qualitatively and quantitatively assess the degradation of ERα following treatment with this compound. This application note provides a detailed protocol for performing Western blot analysis to monitor this compound-induced ERα degradation in breast cancer cell lines.
Mechanism of Action: this compound-Induced ERα Degradation
This compound binds to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination. This process tags the ERα protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell. The reduction in ERα levels disrupts downstream estrogen-mediated signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.[3]
Caption: this compound binds ERα, leading to its ubiquitination and proteasomal degradation.
Quantitative Data Summary
Preclinical studies have demonstrated that this compound induces a dose-dependent degradation of ERα protein in various ER-positive breast cancer cell lines.[5] The table below summarizes representative findings on the efficacy of this compound in reducing ERα protein levels.
| Cell Line | Treatment Time | This compound Concentration | ERα Degradation Outcome | Reference |
| MCF-7 | 24-48 hours | 1 nM - 1000 nM | Dose-dependent decrease in ERα protein levels, similar to fulvestrant. | [5] |
| T47D | 24-48 hours | 1 nM - 1000 nM | Dose-dependent decrease in ERα protein levels. | [5] |
| HCC1428 | 24-48 hours | 1 nM - 1000 nM | Marked, dose-dependent decrease in ERα protein expression. | [5] |
| MCF-7 | 24 hours | 5 nM | ERα protein degradation evident. | [6] |
| Cultured CTCs | 24 hours | 1 µM | Concentration required for full ERα suppression. | [6] |
Experimental Workflow: Western Blot Analysis
The following diagram outlines the key steps for assessing this compound-induced ERα degradation using Western blot.
Caption: Workflow for Western blot analysis of ERα degradation by this compound.
Detailed Experimental Protocols
This section provides a comprehensive protocol for analyzing ERα degradation.
Part 1: Materials and Reagents
-
Cell Lines: ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428).
-
Culture Media: Phenol-red free DMEM or RPMI-1640 supplemented with 10% charcoal-stripped fetal bovine serum (FBS).[5]
-
This compound: Prepare stock solutions in DMSO and dilute to final concentrations in culture media.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) or similar cell lysis buffer.
-
Inhibitors: Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
Loading Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or hand-casted gels.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Part 2: Cell Culture and Treatment
-
Seeding: Seed MCF-7, T47D, or HCC1428 cells in 6-well plates in phenol-red free media supplemented with 10% charcoal-stripped FBS.[5]
-
Growth: Culture cells until they reach 70-80% confluency.
-
Treatment: Aspirate the media and replace it with fresh media containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.[5]
Part 3: Protein Extraction (Cell Lysis)
-
Wash: Place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.[9]
-
Lysis: Add 100-200 µL of ice-cold lysis buffer (with freshly added protease/phosphatase inhibitors) to each well.[10]
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]
-
Clarification: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]
-
Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Part 4: Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample (typically 20-30 µg per lane).
Part 5: SDS-PAGE and Electrotransfer
-
Sample Preparation: Mix the calculated volume of lysate with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[9]
-
Loading: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. ERα is approximately 66 kDa.[11]
Part 6: Immunoblotting and Detection
-
Blocking: After transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Wash the membrane 3 times for 5 minutes each with TBST. Incubate the membrane with the primary anti-ERα antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: The next day, wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane 3-4 times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as per the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Part 7: Stripping and Re-probing for Loading Control
-
Stripping (Optional): If necessary, strip the membrane using a mild stripping buffer to remove the ERα antibodies.
-
Re-probing: Block the membrane again and probe with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. Follow steps 6.2 to 6.7.
Part 8: Data Analysis
-
Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for ERα and the corresponding loading control in each lane.
-
Normalization: Normalize the ERα band intensity to the intensity of its respective loading control band.
-
Analysis: Compare the normalized ERα levels across the different this compound concentrations to the vehicle control to determine the extent of dose-dependent degradation. Results can be plotted as a percentage of ERα remaining relative to the control.
References
- 1. trustedpharmaguide.com [trustedpharmaguide.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Mechanism of Action | ORSERDU® (this compound) [orserduhcp.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptor α Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Estrogen Receptor alpha Antibody (MA5-14104) [thermofisher.com]
Application Note & Protocol: Quantitative PCR for Measuring Elacestrant Target Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elacestrant (Orserdu™) is a selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a SERD, this compound competitively binds to estrogen receptor-alpha (ERα), encoded by the ESR1 gene, inducing a conformational change that marks the receptor for proteasomal degradation.[3][4] This action blocks ER-mediated signaling and inhibits the transcription of downstream target genes responsible for cell proliferation.[1][5] This application note provides a detailed protocol for using quantitative real-time PCR (qPCR) to measure the mRNA expression levels of ESR1 and its key downstream target genes following treatment with this compound.
This compound Signaling Pathway
This compound functions by directly targeting ERα. It binds to the receptor, antagonizing its transcriptional activity and promoting its degradation via the proteasomal pathway.[1][4] This leads to a reduction in the expression of estrogen-responsive genes that drive tumor growth, such as Progesterone Receptor (PGR) and Cyclin D1 (CCND1).[3][5]
Caption: this compound binds to ERα, leading to its degradation and inhibiting transcription of target genes.
Experimental Protocol
This protocol outlines the steps for treating ER-positive breast cancer cells with this compound and analyzing gene expression changes via SYBR Green-based qPCR.
Experimental Workflow
The overall workflow consists of cell culture and treatment, RNA isolation, conversion to cDNA, and finally, quantitative PCR analysis.
Caption: Workflow for analyzing gene expression changes after this compound treatment using qPCR.
I. Materials and Reagents
-
Cell Line: ER-positive breast cancer cell line (e.g., MCF-7, T47D).
-
Reagents:
-
This compound (Orserdu™)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
TRIzol™ Reagent or RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Validated qPCR primers (see Table 1)
-
Table 1: Validated Human qPCR Primer Sequences
| Gene Symbol | NCBI RefSeq | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |
| Target Genes | ||||
| ESR1 | NM_000125 | GCTTACTGACCAACCTGGCAGA | GGATCTCTAGCCAGGCACATTC | [6] |
| PGR | NM_000926 | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | [7] |
| CCND1 | NM_053056 | TCTACACCGACAACTCCATCCG | TCTGGCATTTTGGAGAGGAAGTG | [8] |
| TFF1 | NM_003225 | Commercially Available | Commercially Available | [4][9] |
| GREB1 | NM_014668 | Commercially Available | Commercially Available | [10][11] |
| Reference Genes | ||||
| GAPDH | NM_002046 | Commercially Available | Commercially Available | [12][13][14][15] |
| ACTB | NM_001101 | Commercially Available | Commercially Available | [16][17][18][19] |
Note: Using commercially available, pre-validated primer pairs is highly recommended to ensure specificity and efficiency.
II. Cell Culture and Treatment
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
III. RNA Extraction and Quantification
-
Lyse the cells directly in the culture plate using an appropriate volume of TRIzol™ Reagent (or the lysis buffer from a kit) and scrape the cells.
-
Isolate total RNA according to the manufacturer's protocol.[20][21][22]
-
Resuspend the final RNA pellet in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
IV. Reverse Transcription (cDNA Synthesis)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with random hexamers or oligo(dT) primers, following the manufacturer's instructions.[20][23]
-
Dilute the resulting cDNA product with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR reaction.
V. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix in a microcentrifuge tube on ice. For a single 20 µL reaction:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM stock)
-
1 µL of Reverse Primer (10 µM stock)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells. Include a no-template control (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
Run the following thermal cycling program (may require optimization):
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: Perform as per the instrument's default settings to verify product specificity.
-
Data Presentation and Analysis
Relative gene expression can be calculated using the Comparative CT (ΔΔCT) method .[1][3][24][25] This method normalizes the expression of the target gene to a reference (housekeeping) gene and compares the treated sample to the vehicle control.
-
Calculate ΔCT: Normalize the CT value of the target gene to the reference gene (GAPDH or ACTB). ΔC_T = C_T (Target Gene) - C_T (Reference Gene)
-
Calculate ΔΔCT: Normalize the ΔCT of the this compound-treated sample to the ΔCT of the vehicle control. ΔΔC_T = ΔC_T (Treated Sample) - ΔC_T (Control Sample)
-
Calculate Fold Change: Determine the relative expression level. Fold Change = 2^(-ΔΔC_T)
Example Data
The following tables show example data from a qPCR experiment analyzing gene expression in MCF-7 cells treated with 100 nM this compound for 48 hours.
Table 2: Raw CT Values (Mean of Triplicates)
| Sample | Target Gene | Mean CT | Reference Gene (GAPDH) | Mean CT |
| Vehicle Control | ESR1 | 21.5 | GAPDH | 19.2 |
| PGR | 23.8 | GAPDH | 19.1 | |
| CCND1 | 22.4 | GAPDH | 19.2 | |
| This compound (100 nM) | ESR1 | 23.6 | GAPDH | 19.3 |
| PGR | 26.9 | GAPDH | 19.2 | |
| CCND1 | 24.8 | GAPDH | 19.3 |
Table 3: Relative Quantification using ΔΔCT Method
| Target Gene | Sample | ΔCT (CT Target - CT GAPDH) | ΔΔCT (ΔCT Treated - ΔCT Control) | Fold Change (2-ΔΔCT) |
| ESR1 | Vehicle Control | 2.30 | - | 1.00 (Reference) |
| This compound | 4.30 | 2.00 | 0.25 | |
| PGR | Vehicle Control | 4.70 | - | 1.00 (Reference) |
| This compound | 7.70 | 3.00 | 0.13 | |
| CCND1 | Vehicle Control | 3.20 | - | 1.00 (Reference) |
| This compound | 5.50 | 2.30 | 0.20 |
References
- 1. toptipbio.com [toptipbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TFF1/Trefoil Factor 1 qPCR Primer Pair, HP102313 | Sino Biological [sinobiological.com]
- 5. SimpleChIP® Human CCND1 Promoter Primers | Cell Signaling Technology [cellsignal.com]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. origene.com [origene.com]
- 10. origene.com [origene.com]
- 11. Human GREB1 qPCR primer set (NM_014668) - DiaCarta, Inc. [diacarta.com]
- 12. Sino Biological Human GAPDH qPCR Primer Pair, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. biocompare.com [biocompare.com]
- 14. sinobiological.com [sinobiological.com]
- 15. origene.com [origene.com]
- 16. sinobiological.com [sinobiological.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. biocompare.com [biocompare.com]
- 19. origene.com [origene.com]
- 20. RNA extraction, cDNA library synthesis and RT-qPCR [bio-protocol.org]
- 21. mcgill.ca [mcgill.ca]
- 22. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 23. Simple, streamlined, cost-effective cDNA synthesis method from cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
Application Notes and Protocols for Elacestrant Dose-Response Curve Generation in MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2] It functions by binding to the estrogen receptor (ERα), leading to its degradation via the proteasomal pathway, thereby inhibiting downstream signaling and cell proliferation.[2][3][4] This document provides a detailed protocol for generating a dose-response curve for this compound in the ER+ human breast cancer cell line, MCF-7, a common model for studying ER-positive breast cancer.
Mechanism of Action
This compound acts as a direct antagonist of the estrogen receptor and induces its degradation.[3] In ER+ breast cancer cells like MCF-7, this dual mechanism blocks estrogen-mediated transcriptional activation and subsequent cell proliferation.[2][4] this compound has been shown to cause a dose-dependent decrease in ERα protein expression and inhibit the transcription of ER target genes such as the progesterone receptor (PGR).[5][6]
This compound Signaling Pathway in MCF-7 Cells
Caption: this compound's mechanism of action in MCF-7 cells.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in MCF-7 cells from various studies. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can be influenced by experimental conditions, such as the presence of estradiol.
| Parameter | Cell Line | Value | Experimental Conditions | Reference |
| EC50 | MCF-7 | 0.6 nM | 48-hour incubation | [3] |
| EC50 | MCF-7 | 4 pM | 48-hour incubation, E2-stimulated proliferation | [6] |
| GI50 | MCF-7 LTED Y537C | 5 nM | Long-term estrogen deprivation model | [7] |
| IC50 Range | HCC1428-LTED (ER+/PR+/HER2-) | 0.17 to 4.6 nM | Palbociclib sensitive and resistant lines | [8] |
Experimental Protocol: this compound Dose-Response in MCF-7 Cells
This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of MCF-7 cells using a luminescence-based cell viability assay.
Materials
-
MCF-7 cells
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well clear bottom, white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Methods
1. Cell Culture Maintenance:
- Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 70-80% confluency.
2. Preparation of this compound Stock and Dilutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in phenol red-free DMEM with charcoal-stripped FBS to achieve the desired final concentrations (e.g., a range from 0.01 pM to 1 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.
3. Cell Seeding:
- For the assay, use phenol red-free DMEM with charcoal-stripped FBS to minimize the influence of estrogenic compounds.[5]
- Harvest MCF-7 cells using Trypsin-EDTA and resuspend in the assay medium.
- Perform a cell count and adjust the cell density.
- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
- Incubate the plate for 24 hours to allow for cell attachment.[5]
4. Treatment with this compound:
- After the 24-hour incubation, carefully remove the medium.
- Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.
- Incubate the plate for 48 to 72 hours.[3][5]
5. Cell Viability Assay (CellTiter-Glo®):
- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
6. Data Analysis:
- Subtract the background luminescence (wells with medium only).
- Normalize the data to the vehicle-treated control wells (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.
Experimental Workflow
Caption: Workflow for generating an this compound dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (RAD1901) is an Orally Available Estrogen Receptor Degrader | MedChemExpress [medchemexpress.eu]
- 7. New Oral SERD this compound Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: In Vitro Evaluation of Elacestrant in Combination with CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to endocrine therapies and CDK4/6 inhibitors (CDK4/6i) is a significant clinical challenge in the management of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer. Elacestrant, a novel oral selective estrogen receptor degrader (SERD), has demonstrated efficacy in patients who have progressed on prior endocrine and CDK4/6i therapies.[1] Preclinical in vitro studies are crucial for elucidating the mechanisms of action, identifying synergistic interactions, and informing clinical trial design. These notes provide detailed protocols for investigating the combination of this compound with CDK4/6 inhibitors (such as palbociclib, abemaciclib, and ribociclib) in breast cancer cell lines, including models of acquired CDK4/6i resistance.
Rationale for Combination Therapy
ER and cyclin-dependent kinases 4 and 6 are key drivers of proliferation in ER+ breast cancer. While CDK4/6 inhibitors block cell cycle progression from G1 to S phase, resistance can emerge through various mechanisms, often involving the reactivation of ER signaling. This compound, by promoting the degradation of the estrogen receptor, offers a distinct and complementary mechanism of action.[2] The combination of a SERD like this compound with a CDK4/6i aims to achieve a more profound and durable blockade of proliferative signaling, potentially overcoming or delaying the onset of resistance. Preclinical evidence suggests that breast cancer cells continue to rely on ER signaling for growth despite acquiring resistance to CDK4/6 inhibitors, providing a strong rationale for this combination approach.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vitro evaluation of this compound and CDK4/6 inhibitor combinations.
References
- 1. Oral SERDs alone or in combination with CDK 4/6 inhibitors in breast cancer: Current perspectives and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Elacestrant Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo animal models for the assessment of elacestrant's therapeutic efficacy. The protocols detailed below are based on established preclinical studies and are intended to assist in the design and execution of robust experiments to evaluate this compound as a single agent or in combination therapies for estrogen receptor-positive (ER+) breast cancer.
Introduction to this compound and In Vivo Models
This compound is an oral selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα) and promoting its degradation via the proteasomal pathway.[1][2] This mechanism of action effectively blocks estrogen-driven growth signaling in ER+ breast cancer cells.[1][3] Preclinical evaluation of this compound's efficacy relies heavily on in vivo animal models that recapitulate key aspects of human ER+ breast cancer. Commonly utilized models include cell line-derived xenografts, such as those using the MCF-7 cell line, and patient-derived xenografts (PDXs), which may harbor specific mutations like those in the estrogen receptor 1 gene (ESR1) or exhibit resistance to other therapies like CDK4/6 inhibitors.[4][5][6]
This compound's Mechanism of Action Signaling Pathway
This compound competitively binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to a reduction in the overall levels of ERα within the cancer cell, thereby inhibiting the transcription of estrogen-responsive genes that are critical for tumor proliferation and survival.[3][7] this compound has demonstrated the ability to overcome resistance mechanisms associated with ESR1 mutations, which can confer ligand-independent activation of the receptor.[3][5]
This compound binds to ERα, leading to its degradation and inhibiting downstream signaling for tumor growth.
Recommended In Vivo Animal Models
MCF-7 Xenograft Model
The MCF-7 cell line is a well-established ER+ human breast cancer cell line that is dependent on estrogen for growth. Xenografts of MCF-7 cells in immunocompromised mice are a standard model for evaluating the efficacy of endocrine therapies.
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor fragments from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original tumor.[8] PDX models are particularly valuable for studying this compound's efficacy in the context of specific genetic alterations, such as ESR1 mutations, or in tumors that have developed resistance to prior treatments like CDK4/6 inhibitors.[5][6]
Experimental Protocols
General Animal Husbandry and Care
-
Animal Strain: Female athymic nude mice (e.g., NU(NCr)-Foxn1nu or BALB/cAnNCrl-Foxn1nu) are commonly used.[4]
-
Acclimation: Animals should be acclimated for a minimum of 3-7 days prior to the start of the experiment.[4]
-
Housing: Mice should be housed in a controlled environment with a 12- to 14-hour light cycle, controlled temperature, and humidity.[4]
-
Diet and Water: Provide a complete diet and water ad libitum.[4]
-
Ethical Considerations: All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international regulations.[4][9]
MCF-7 Xenograft Tumor Implantation Protocol
-
Estrogen Supplementation: 24 hours prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.18 mg/pellet, 90-day release) between the scapulae of each mouse.[4] This is crucial as MCF-7 tumor growth is estrogen-dependent.[10]
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of Matrigel and serum-free medium.[4]
-
Implantation: Inject 5 x 10^6 MCF-7 cells in a volume of 100-200 µL into the rear flank of each mouse.[4]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[9]
-
Randomization: Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups based on tumor size.[4]
PDX Model Implantation Protocol
-
Tumor Fragment Implantation: Surgically implant patient-derived tumor fragments into the mammary fat pad (orthotopic) or subcutaneously in the flank of intact female athymic nude mice.[8][9]
-
Estrogen Supplementation: For ER+ PDX models, provide 17β-estradiol in the drinking water or via a slow-release pellet to support tumor growth.[9]
-
Tumor Growth and Randomization: Monitor tumor growth and randomize animals into treatment groups as described for the MCF-7 model.
This compound Administration Protocol
-
Formulation: this compound is administered by oral gavage.[4] The specific vehicle for formulation should be optimized for solubility and stability.
-
Dosing: Dosing can vary depending on the study design. Preclinical studies have used doses such as 60 mg/kg administered daily.[4][9]
-
Combination Therapy: For combination studies, other agents such as palbociclib or everolimus can also be administered via oral gavage.[4] Fulvestrant, used as a comparator, is typically administered via subcutaneous injection.[4]
Experimental Workflow Diagram
A typical workflow for in vivo efficacy studies of this compound.
Data Presentation and Analysis
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups. Key efficacy endpoints to present include:
-
Mean Tumor Volume: Present the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Tumor Growth Inhibition (%TGI): Calculate the percent tumor growth inhibition to quantify the efficacy of the treatment compared to the vehicle control.
-
Tumor Regression: Report the number of tumors that regress in each treatment group.
-
Pharmacodynamic Biomarkers: Analyze excised tumors for changes in protein levels of ERα and progesterone receptor (PR) via methods like Western blot or immunohistochemistry (IHC).
Example Data Summary Tables
Table 1: Antitumor Activity of this compound in MCF-7 Xenografts
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 27 ± SEM | Percent Tumor Growth Inhibition (%TGI) |
| Vehicle | - | Data from study | - |
| This compound | 60 mg/kg, daily, p.o. | Data from study | Calculated value |
| Fulvestrant | Dose from study, weekly, s.c. | Data from study | Calculated value |
| This compound + Palbociclib | 60 mg/kg, daily, p.o. + Dose | Data from study | Calculated value |
| This compound + Everolimus | 60 mg/kg, daily, p.o. + Dose | Data from study | Calculated value |
p.o. = oral gavage; s.c. = subcutaneous
Table 2: Efficacy of this compound in PDX Models with ESR1 Mutations
| PDX Model | Treatment Group | Mean Tumor Volume (mm³) at End of Study ± SEM | Percent Change in Tumor Volume from Baseline |
| PDX-R1 | Vehicle | Data from study | Data from study |
| This compound | Data from study | Data from study | |
| WHIM43 | Vehicle | Data from study | Data from study |
| This compound | Data from study | Data from study |
Conclusion
The use of cell line-derived and patient-derived xenograft models provides a robust platform for the preclinical evaluation of this compound. The protocols and guidelines presented here offer a framework for conducting in vivo studies to assess the antitumor activity of this compound, both as a monotherapy and in combination with other targeted agents. Careful experimental design and data analysis are crucial for generating high-quality, reproducible results that can inform clinical development strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. trustedpharmaguide.com [trustedpharmaguide.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 8. elgenelim.com [elgenelim.com]
- 9. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling estrogen receptor-positive breast cancers in mice: Is it the best we can do? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elacestrant Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions by binding to the estrogen receptor-alpha (ERα), leading to its degradation through the proteasomal pathway and subsequently inhibiting downstream signaling crucial for tumor growth.[1][3] Notably, this compound has shown efficacy in models resistant to other endocrine therapies and those harboring ESR1 mutations.[1][4] This document provides detailed protocols and quantitative data for the administration and dosing of this compound in mouse xenograft models, intended to guide researchers in designing and executing preclinical efficacy studies.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various mouse xenograft models as reported in peer-reviewed studies.
Table 1: this compound Monotherapy in Cell Line-Derived Xenograft (CDX) Models
| Xenograft Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome |
| MCF-7 | Athymic Nude | 30 | Oral (gavage), daily | 4 weeks | Complete tumor growth inhibition[5] |
| MCF-7 | Athymic Nude | 60 | Oral (gavage), daily | 4 weeks | Complete tumor growth inhibition[5] |
Table 2: this compound Monotherapy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Mouse Strain | This compound Dose (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome |
| MAXF-713 (ESR1/PIK3CA Wildtype) | Athymic Nude | 60 | Oral (gavage), daily | Not Specified | Significant tumor growth inhibition compared to vehicle[6] |
| CTG-1260 | Athymic Nude | 30 | Oral (gavage), daily | 56 days | Significant tumor growth inhibition[4] |
| ST941-HI (Hormone-Independent) | Ovariectomized Athymic Nude | 30 | Oral (gavage), daily | Not Specified | Tumor growth inhibition[7] |
Table 3: this compound in Combination Therapy (MCF-7 Xenograft Model)
| Combination Agent | This compound Dose (mg/kg) | Administration Route & Schedule | Treatment Duration | Outcome |
| Everolimus | 60 | Oral (gavage), daily | 27 days | Significantly greater tumor growth inhibition compared to this compound alone[5] |
| Palbociclib | 60 | Oral (gavage), daily | 27 days | Significantly greater tumor growth inhibition compared to this compound alone[5] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncodesign-services.com [oncodesign-services.com]
- 3. researchgate.net [researchgate.net]
- 4. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing Elacestrant Blood-Brain Barrier Penetration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor (ER)-positive breast cancer. A critical aspect of its therapeutic potential, particularly for patients with or at risk of brain metastases, is its ability to cross the blood-brain barrier (BBB). These application notes provide detailed protocols for assessing the BBB penetration of this compound in animal models, focusing on an intracranial xenograft model and pharmacokinetic analysis.
This compound functions as both an antagonist and a degrader of the estrogen receptor.[1] By binding to the ER, it blocks estrogen-induced transcriptional activity and promotes the degradation of the receptor via the proteasome pathway.[1] This dual mechanism of action makes it a potent agent against ER-positive breast cancers. Studies have shown that this compound can cross the blood-brain barrier. In an MCF-7 intracranial metastases model, this compound concentrations in the tumor were approximately 60% of those in the plasma, and it significantly prolonged the survival of mice compared to fulvestrant.[2]
Key Experiments and Methodologies
This document outlines two primary experimental protocols:
-
Intracranial Xenograft Model: To evaluate the efficacy of this compound against brain metastases.
-
Pharmacokinetic Study: To quantify the concentration of this compound in the brain and plasma to determine the brain-to-plasma ratio.
Protocol 1: Intracranial Xenograft Model using MCF-7 Cells
This protocol describes the establishment of an intracranial tumor model using ER-positive MCF-7 breast cancer cells in immunodeficient mice to evaluate the efficacy of this compound.
Materials:
-
MCF-7 human breast cancer cell line
-
Female immunodeficient mice (e.g., BALB/c nude mice), 5-7 weeks old
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release)
-
Ketamine/xylazine anesthetic solution
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Bioluminescence imaging system (if using luciferase-tagged cells)
-
This compound formulation for oral gavage
-
Vehicle control
Experimental Workflow:
Caption: Workflow for the intracranial xenograft model experiment.
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet on the dorsal side of each mouse. This is crucial as MCF-7 cell growth is estrogen-dependent.
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.[3] Keep the cell suspension on ice.
-
Intracranial Injection:
-
Anesthetize the mouse using a ketamine/xylazine cocktail.
-
Secure the mouse in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension into the right cerebral hemisphere at specific coordinates (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture, and a depth of 3 mm).
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth starting one week after injection, typically via bioluminescence imaging if using luciferase-expressing MCF-7 cells.
-
Once tumors are established (e.g., a detectable bioluminescent signal), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
Monitor animal weight and general health throughout the study.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is typically determined by tumor burden (as measured by bioluminescence), neurological symptoms, or significant weight loss.
-
At the endpoint, euthanize the mice and perfuse with saline.
-
Carefully excise the brains for histological analysis to confirm tumor growth and assess treatment effects.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol details the procedure for determining the concentration of this compound in the plasma and brain of mice at various time points after administration.
Materials:
-
Female immunodeficient mice
-
This compound formulation for oral gavage
-
Blood collection tubes (e.g., with K2-EDTA)
-
Saline for perfusion
-
Homogenizer
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the pharmacokinetic study of this compound in mice.
Procedure:
-
Dosing: Administer a single dose of this compound to mice via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of mice.
-
Immediately collect blood via cardiac puncture into EDTA-containing tubes.
-
Perform transcardial perfusion with cold saline to remove blood from the brain.
-
Excise the brain and rinse with cold saline. Blot dry and record the weight.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer. Store the homogenate at -80°C until analysis.
-
-
Bioanalytical Method (General LC-MS/MS): A specific validated method for this compound in mouse tissues is not publicly available. The following is a general procedure based on methods for other small molecules.[4][5]
-
Extraction: Perform a liquid-liquid or solid-phase extraction of this compound from plasma and brain homogenate samples.[6] An internal standard should be added before extraction.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound would need to be optimized.
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma and brain homogenate to quantify the concentrations in the study samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point:
-
Kp = C_brain / C_plasma
-
-
Data Presentation
The quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Efficacy of this compound in Intracranial Xenograft Model
| Treatment Group | Median Survival (Days) | Change in Tumor Bioluminescence (Fold Change vs. Vehicle) |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| This compound (Dose 2) |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Mechanism of Action: this compound and the Estrogen Receptor Signaling Pathway
This compound exerts its anticancer effects by disrupting the estrogen receptor signaling pathway. The diagram below illustrates the classical genomic pathway and how this compound intervenes.
Caption: this compound's dual mechanism of action on the ER pathway.
In the canonical pathway, estrogen binds to the ER, leading to dimerization, binding to Estrogen Response Elements (EREs) on DNA, and subsequent gene transcription that promotes cell growth.[7][8] this compound competes with estrogen for binding to the ER, thereby acting as an antagonist. Furthermore, upon binding, this compound induces a conformational change in the ER, marking it for ubiquitination and degradation by the proteasome.[1] This reduction in ER levels further inhibits the signaling pathway.
Conclusion
The protocols outlined provide a framework for the preclinical assessment of this compound's ability to penetrate the BBB and exert its therapeutic effects on intracranial tumors. The successful execution of these experiments will provide valuable data for the clinical development of this compound for patients with breast cancer brain metastases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Over-expression of CDX2 alleviates breast cancer by up-regulating microRNA let-7b and inhibiting COL11A1 expression | springermedizin.de [springermedizin.de]
- 4. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
elacestrant solubility and stability in cell culture media
Technical Support Center: Elacestrant in Cell Culture
An Expert Guide for Researchers and Drug Development Professionals
This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers working with this compound. Our goal is to help you navigate the challenges related to its solubility and stability to ensure the accuracy and reproducibility of your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is highly soluble in DMSO, with reported concentrations ranging from 60 mg/mL to 100 mg/mL.[1][2][3] Some protocols recommend using ultrasonication to facilitate dissolution.[2][5] It is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][5]
Q2: What are the storage and stability guidelines for this compound powder and stock solutions?
A: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Powder: The solid (powder) form of this compound is stable for at least 3 to 4 years when stored at -20°C, sealed, and protected from moisture.[3][4]
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DMSO Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] These aliquots are stable for up to 1 year when stored at -80°C or for 1 month at -20°C.[3]
Q3: My this compound precipitated when I diluted the DMSO stock into my cell culture medium. What should I do?
A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[6] This happens because the compound is poorly soluble in water. Here are steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding levels toxic to your specific cell line. A vehicle control with the same DMSO concentration should always be included in your experiments.[6]
-
Improve Mixing: Immediately after adding the DMSO stock to the medium, vortex or mix the solution vigorously to aid dispersion.
-
Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Prepare an Intermediate Dilution: Instead of diluting a highly concentrated stock directly into the full volume of media, create an intermediate dilution in a smaller volume of media first. This gradual decrease in DMSO concentration can prevent the compound from crashing out of the solution.
-
Sonication: If precipitation persists, brief sonication in a water bath can help redissolve the compound. However, be cautious as this may generate heat and potentially affect the stability of media components.
Q4: How stable is this compound in the final cell culture medium during incubation?
A: The stability of this compound in a complete cell culture medium (containing serum, salts, and other components) at 37°C over several days has not been extensively published. General best practices suggest that working solutions in aqueous media should be prepared fresh for each experiment.[7] Components in the media or changes in pH could potentially lead to degradation over time.[8][9][10] For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).
Quantitative Data Summary
For quick reference, the following tables summarize the known solubility and stability data for this compound.
Table 1: Solubility of this compound
| Solvent | Form | Concentration | Notes | Source(s) |
|---|---|---|---|---|
| DMSO | Dihydrochloride | 100 mg/mL (~188 mM) | Use fresh, anhydrous DMSO; sonication may be needed. | [2][3][5] |
| DMSO | Free Base | 60 mg/mL (~131 mM) | Sonication is recommended. | [1] |
| Water | Dihydrochloride | 25 - 50 mg/mL | Sonication may be needed. | [2][3][5][11] |
| Ethanol | Dihydrochloride | 6 mg/mL | |[3] |
Note: this compound free base has very low aqueous solubility (0.00035 mg/mL)[11]. The dihydrochloride salt form significantly improves solubility.
Table 2: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Notes | Source(s) |
|---|---|---|---|---|---|
| Solid Powder | N/A | -20°C | ≥ 3 years | Keep sealed and protected from moisture. | [3][4] |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [3] |
| Stock Solution | DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a step-by-step method for preparing this compound solutions for treating cells in culture.
-
Prepare 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound dihydrochloride (MW: 531.56 g/mol ) to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of powder. For example, to make 1 mL of a 10 mM stock, weigh 5.32 mg.
-
Add the appropriate volume of sterile, anhydrous DMSO (e.g., 1 mL for 5.32 mg) to the powder.
-
Vortex thoroughly until the solid is completely dissolved. If needed, sonicate briefly in a room temperature water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Store Stock Solution:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.
-
Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Determine the final concentration needed for your experiment (e.g., 10 nM).
-
Perform serial dilutions in DMSO if a wide range of concentrations is needed.
-
Warm your cell culture medium to 37°C.
-
Dilute the DMSO stock (or intermediate dilution) into the pre-warmed medium to achieve the final concentration. Crucially, the final DMSO concentration should not exceed 0.5% (v/v) . For a 1:1000 dilution (e.g., adding 10 µL of a 10 µM stock to 10 mL of medium for a final 10 nM concentration), the final DMSO concentration will be 0.1%.
-
Mix immediately and thoroughly by inverting or vortexing gently.
-
Add the final working solution to your cells. Prepare this solution fresh before each use.[7]
-
Protocol 2: General Method for Assessing Compound Stability in Cell Culture Media
This protocol can be used to determine the stability of this compound in your specific cell culture medium over the course of an experiment.
-
Preparation: Prepare a working solution of this compound in your complete cell culture medium (including serum) at the highest concentration you plan to use in your assays.
-
Incubation:
-
Transfer the solution to a sterile flask or plate.
-
Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Data Interpretation:
-
Plot the concentration of this compound versus time. A decrease in concentration over time indicates degradation.
-
This data will help you determine if the medium needs to be replaced during long-term cell culture experiments to maintain a consistent compound concentration.
-
Diagrams and Workflows
References
- 1. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Elacestrant Preclinical Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common off-target effects of elacestrant observed in preclinical studies. The following troubleshooting guides and FAQs are designed to address specific issues and questions that may arise during experimental work with this compound.
Troubleshooting and FAQs
Q1: We are observing unexpected effects in our cell-based assays that do not seem to be mediated by the estrogen receptor (ER). What are the known off-target interactions of this compound?
A1: In preclinical safety pharmacology studies, this compound was evaluated for its binding affinity against a broad panel of molecular targets to identify potential off-target interactions. A screening assay was conducted to assess the binding of this compound to 166 different molecular targets.
In this comprehensive screening, this compound, at a concentration of 1 µM, exhibited greater than 50% inhibition of binding for five of the 166 targets. However, it is important to note that these binding interactions did not translate into apparent functional effects in subsequent assessments. The specific identities of these five molecular targets are not publicly disclosed.
For your experiments, it is crucial to consider the concentration of this compound being used. If it is significantly higher than the established in vitro IC50 for ERα, the likelihood of observing off-target effects increases. We recommend performing appropriate control experiments to delineate ER-mediated versus potential off-target effects. This could include using ER-negative cell lines or co-treatment with a pure ER antagonist.
Q2: What is the selectivity profile of this compound for the estrogen receptor alpha (ERα) over the estrogen receptor beta (ERβ)?
A2: this compound demonstrates a preferential binding affinity for ERα over ERβ. This selectivity is a key aspect of its preclinical profile. The half-maximal inhibitory concentrations (IC50) for each receptor subtype are summarized in the table below.
| Target | IC50 (nmol/L) |
| Estrogen Receptor α (ERα) | 48 |
| Estrogen Receptor β (ERβ) | 870 |
This data indicates that this compound is approximately 18-fold more selective for ERα compared to ERβ.
Q3: Are there any known off-target effects of this compound on uterine tissue or bone in preclinical models?
A3: Preclinical studies have investigated the tissue-specific effects of this compound. In these studies, this compound did not stimulate endometrial proliferation, indicating a lack of uterotrophic effects. In fact, it was shown to antagonize the effects of estradiol in the uterus[1]. Conversely, this compound exhibited some agonist activity on bone in preclinical models. These findings suggest a degree of tissue-selective ER modulation.
Q4: Have any off-target effects on cardiac or ocular function been reported in preclinical studies?
A4: Preclinical safety assessments have specifically evaluated the potential for cardiac and ocular toxicities. The available data indicate that this compound is not associated with cardiac or ocular toxicity in these preclinical models.
Experimental Protocols
Protocol 1: Broad Panel Off-Target Binding Assay (General Methodology)
This protocol provides a general workflow for assessing the off-target binding of a compound like this compound using a competitive radioligand binding assay format.
Caption: Workflow for a typical off-target radioligand binding assay.
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final assay concentrations.
-
Target Preparation: Membranes or purified proteins for each of the 166 molecular targets are prepared and stored under appropriate conditions.
-
Radioligand Preparation: A specific, high-affinity radiolabeled ligand for each target is diluted to a working concentration.
-
Assay Reaction: In a multi-well plate format, this compound (at a screening concentration, e.g., 1 µM), the radioligand, and the target preparation are combined in a suitable assay buffer. Control wells containing vehicle instead of this compound are included to determine 0% inhibition, and wells with a known saturating unlabeled ligand are used to determine 100% inhibition (non-specific binding).
-
Incubation: The assay plates are incubated for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through a filter mat that traps the target-bound radioligand.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated for each target. For targets showing significant inhibition, follow-up dose-response curves are generated to determine the IC50 value.
Signaling Pathway Considerations
While specific off-target signaling pathways have not been elucidated due to the lack of functional effects observed in preclinical studies, it is important for researchers to be aware of the primary on-target pathway of this compound.
Caption: On-target mechanism of action of this compound.
This diagram illustrates that this compound's primary therapeutic effect is achieved by binding to ERα, leading to its degradation by the proteasome. This prevents ER-mediated gene transcription and subsequently inhibits tumor cell proliferation. Any potential off-target effects would involve interactions with other cellular components not depicted in this primary pathway.
References
Technical Support Center: Acquired Resistance to Elacestrant In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to elacestrant in their in vitro experiments. The information is based on preclinical studies investigating the mechanisms of resistance to this selective estrogen receptor degrader (SERD).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ER-positive breast cancer cell line has developed resistance to this compound. What are the potential underlying mechanisms?
A1: Acquired resistance to this compound in vitro has been associated with several key mechanisms. The two most predominantly observed are:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote their growth and survival, thereby bypassing their dependence on the ER pathway. Upregulation and activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) have been identified as key bypass pathways in this compound-resistant cells.[1][2]
-
Alterations in Estrogen Receptor (ER) Signaling: While this compound-resistant cells often show reduced levels of ER, they may not be entirely ER-negative.[1][2] Resistance can be associated with an upregulation of the pioneer transcription factor FOXA1.[1][2] FOXA1 can reprogram the ER transcriptional landscape, potentially leading to the expression of genes that promote cell survival and proliferation even in the presence of this compound.[3][4]
Q2: I suspect bypass pathway activation in my this compound-resistant cells. How can I confirm this?
A2: To confirm the activation of bypass signaling pathways, you can perform the following experiments:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screen of multiple phosphorylated (and therefore active) RTKs simultaneously. An increase in the phosphorylation of receptors like EGFR and IGF-1R in your resistant cells compared to the parental, sensitive cells would suggest the activation of these pathways.
-
Western Blotting: You can specifically probe for the phosphorylated and total protein levels of key downstream signaling molecules of the EGFR and IGF-1R pathways, such as AKT and ERK (MAPK). Increased phosphorylation of these proteins in resistant cells is a strong indicator of bypass pathway activation.[2]
-
Sensitivity to Pathway Inhibitors: Test the viability of your this compound-resistant cells in the presence of specific inhibitors for the suspected bypass pathways (e.g., an EGFR inhibitor like neratinib or an IGF-1R inhibitor like linsitinib). A dose-dependent decrease in cell viability upon treatment with these inhibitors would confirm the dependency of the resistant cells on these pathways.[1][2]
Q3: How can I investigate the role of FOXA1 in my resistant cell line?
A3: To investigate the involvement of FOXA1, you can:
-
Western Blotting and qRT-PCR: Compare the protein and mRNA expression levels of FOXA1 in your resistant and parental cell lines. A significant upregulation in the resistant cells would be a key finding.[2]
-
siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically knock down the expression of FOXA1 in your this compound-resistant cells. If FOXA1 is a driver of resistance, its knockdown should lead to a suppression of cell proliferation.[1][2]
-
Chromatin Immunoprecipitation (ChIP): ChIP-seq or ChIP-qPCR can be used to determine if FOXA1 is binding to new genomic regions in the resistant cells, potentially altering the transcriptional program.
Q4: My this compound-resistant cells still express ER. Does this mean this compound should still be effective?
A4: Not necessarily. While this compound-resistant cell lines can retain ER expression, the levels are often reduced.[1][2] More importantly, the activation of bypass signaling pathways or alterations in ER co-factors like FOXA1 can render the cells less dependent on ER for their survival and proliferation, thus leading to this compound resistance despite the presence of its target.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound resistance.
Table 1: IC50 Values in this compound-Sensitive and -Resistant Cell Lines
| Cell Line Model | Compound | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Citation |
| MCF7-LTEDY537C | This compound | 5 | N/A | N/A | [1] |
| Palbociclib-Resistant MCF7-LTEDY537C | This compound | N/A | 10 | 2 | [1] |
| MCF7-LTEDY537C ELR | Linsitinib (IGF-1R inhibitor) | N/A | 200 | N/A | [1][2] |
| MCF7-LTEDY537C ELR | Neratinib (EGFR/HER2 inhibitor) | N/A | 500 | N/A | [1][2] |
N/A: Not available from the cited sources.
Table 2: Proteomic Changes in this compound-Resistant Cells
| Cell Line Comparison | Total Upregulated Proteins | Total Downregulated Proteins | Key Upregulated Proteins/Pathways | Citation |
| MCF7-LTEDY537C ELR vs. Parental | 1972 | 2110 | FOXA1, EGFR, IGF-1R, ERBB2/EGFR, MAPK, and AKT oncogenic signatures | [1][2] |
Detailed Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating this compound-resistant breast cancer cell lines in vitro.
-
Parental Cell Line: Start with an ER-positive breast cancer cell line (e.g., MCF7 or T47D).
-
Culture Medium: Use RPMI 1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (DCC-FBS) to remove exogenous hormones. For some models, a low concentration of 17β-estradiol (E2), for example 0.1 nM, is added.[1]
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Initial this compound Concentration: Determine the IC50 of this compound for your parental cell line using a cell viability assay. Begin the resistance induction by treating the cells with this compound at a concentration close to the IC50 value.
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Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process can take several months. A final concentration of 1 µM this compound has been used to establish resistant lines.[1]
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Maintenance of Resistant Lines: Once a resistant population is established, maintain the cells in a continuous culture with the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
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Verification of Resistance: Regularly perform cell viability assays to confirm the shift in the IC50 for this compound in the resistant line compared to the parental line.
2. Cell Proliferation (Viability) Assay
This protocol outlines the steps for a standard luminescence-based cell viability assay.
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Cell Seeding: Plate the parental and resistant cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells per well). Allow the cells to adhere for 24 hours.
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Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the plates for a period of 5-7 days.
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Viability Measurement: Use a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
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Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.[5]
3. Western Blotting for Protein Expression
This protocol provides a general workflow for assessing the expression of key proteins involved in this compound resistance.
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Cell Lysis: Lyse the parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., ERα, p-EGFR, EGFR, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, FOXA1) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or vinculin) to ensure equal protein loading.[5]
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Experimental workflow for studying this compound resistance.
Caption: Upregulation of bypass signaling pathways in this compound resistance.
References
- 1. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FOXA1 overexpression mediates endocrine resistance by altering the ER transcriptome and IL-8 expression in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXA1 upregulation promotes enhancer and transcriptional reprogramming in endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in elacestrant experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elacestrant. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
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Q1: What is the mechanism of action for this compound?
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A1: this compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation.[1] This dual action of antagonism and degradation blocks downstream estrogen signaling pathways, inhibiting the proliferation of ER-positive breast cancer cells.[1][2] this compound is also effective against certain ESR1 mutations that confer resistance to other endocrine therapies.[2][3]
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-
Q2: How should I prepare and store this compound for in vitro experiments?
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A2: this compound dihydrochloride is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solubility issues and ensure consistency, it is crucial to use fresh DMSO and prepare fresh dilutions for each experiment. Long-term storage of the solid compound should be at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[4]
-
-
Q3: What are the clinically achievable concentrations of this compound?
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A3: In vitro studies have shown that the IC50 values for this compound are within the clinically achievable concentration range, which is typically between 100-300 nM.[5] However, the effective concentration can vary depending on the cell line and experimental conditions.
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Cell Viability Assays (e.g., MTT, CellTiter-Glo)
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Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
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A4: Inconsistent IC50 values can arise from several factors:
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.
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Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
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Incubation Time: Use a consistent incubation time for drug treatment.
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Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.1%).[6]
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Assay Protocol: Strictly adhere to the manufacturer's protocol for the viability assay, paying close attention to incubation times and reagent volumes.
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-
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Q5: I am not observing a dose-dependent decrease in cell viability.
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A5: This could be due to:
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Incorrect Concentration Range: You may be using a concentration range that is too high or too low. A broad range of concentrations should be tested initially to determine the optimal range for your cell line.
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Cell Line Resistance: The cell line you are using may be resistant to this compound. Consider using a positive control cell line known to be sensitive to this compound, such as MCF-7.
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Experimental Error: Double-check all calculations and pipetting to ensure accuracy.
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Western Blotting for ERα Degradation
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Q6: I am not seeing a decrease in ERα protein levels after this compound treatment.
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A6: Several factors could contribute to this:
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Insufficient Treatment Time or Concentration: ERα degradation is time and concentration-dependent. Ensure you are using an adequate concentration of this compound and a sufficient incubation period. Some studies show significant degradation after 24 to 48 hours of treatment.
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Poor Antibody Quality: Use a validated antibody specific for ERα.
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Inefficient Protein Extraction: Ensure your lysis buffer and protocol are optimized for nuclear proteins like ERα.
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Loading and Transfer Issues: Confirm equal protein loading by checking a loading control (e.g., GAPDH, β-actin) and verify efficient protein transfer to the membrane using Ponceau S staining.
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-
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Q7: I am observing multiple bands or non-specific bands for ERα.
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A7: This may be due to:
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Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Try using a different, validated ERα antibody.
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Blocking and Washing: Inadequate blocking or insufficient washing can lead to non-specific antibody binding. Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and increase the number or duration of washes.[7]
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Protein Degradation: Protease activity during sample preparation can lead to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[7]
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-
Quantitative PCR (qPCR) for ER Target Genes
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Q8: I am not observing the expected downregulation of ER target genes (e.g., PGR, GREB1) after this compound treatment.
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A8: Consider the following:
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Suboptimal Treatment Conditions: The concentration or duration of this compound treatment may not be sufficient to induce a significant transcriptional response.
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RNA Quality: Ensure the integrity of your extracted RNA. Use a method that yields high-quality, intact RNA.
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Primer Efficiency: Validate your qPCR primers to ensure they have high amplification efficiency and specificity.
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Reference Gene Stability: Use a stable reference gene for normalization that is not affected by this compound treatment in your experimental system.
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-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | ESR1 Status | IC50 (nM) | Reference |
| MCF-7 | Wild-Type | ~5 | [8] |
| MCF-7 LTED Y537C | Y537C Mutation | ~5 | [8] |
| SUM44-LTED Y537S | Y537S Mutation | ~100 | [8] |
| Palbociclib-resistant MCF7-LTEDY537C | Y537C Mutation | 10 | [5] |
Table 2: Effect of this compound on ER Target Gene Expression in MCF-7 Cells
| Gene | Treatment (100 nM this compound) | Fold Change vs. Vehicle | Reference |
| PGR | 24 hours | Downregulation | [3] |
| TFF1 | 24 hours | Downregulation | [3] |
| GREB1 | 24 hours | Downregulation | [3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
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Assay Procedure:
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Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Data Acquisition: Measure luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERα Degradation
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (and a loading control) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Quantitative PCR (qPCR) for ER Target Gene Expression
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RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
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RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.
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cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your validated primers for the target and reference genes, and the synthesized cDNA.
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Thermal Cycling: Perform the qPCR on a real-time PCR instrument.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. New Oral SERD this compound Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
impact of serum concentration on elacestrant activity in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing elacestrant in in vitro experiments. The following information addresses common challenges and questions related to the impact of serum concentration on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: How does serum concentration in cell culture media affect the apparent activity of this compound?
A1: Serum, particularly fetal bovine serum (FBS), contains endogenous steroids, including estrogens. These estrogens can bind to the estrogen receptor (ER), the target of this compound. This creates a competitive environment, where this compound must compete with endogenous estrogens for ER binding. Consequently, higher concentrations of standard FBS can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 or EC50 value for this compound. This may be misinterpreted as reduced drug potency.
Q2: What is charcoal-stripped serum, and why is it recommended for in vitro studies with this compound?
A2: Charcoal-stripped serum is serum that has been treated with activated charcoal to remove small, lipophilic molecules, including steroid hormones like estradiol. Using charcoal-stripped serum is highly recommended for in vitro assays with this compound to create a hormone-depleted environment. This minimizes the confounding effects of endogenous estrogens, allowing for a more accurate assessment of this compound's direct effects on ER signaling and cell proliferation.
Q3: My this compound IC50 values are inconsistent across experiments. What could be the cause?
A3: Inconsistent IC50 values for this compound can arise from several factors, with serum variability being a primary suspect. Different lots of FBS can have varying levels of endogenous hormones, leading to experiment-to-experiment variability. Other potential causes include differences in cell passage number, cell seeding density, and the duration of drug exposure. To ensure consistency, it is crucial to use the same lot of charcoal-stripped serum for all related experiments and to standardize other experimental parameters.
Q4: Can components of serum other than estrogens affect this compound's activity?
A4: Yes, serum is a complex mixture containing growth factors, cytokines, and other signaling molecules that can influence cell proliferation and survival pathways. For instance, growth factors in serum can activate pathways like the PI3K/AKT/mTOR pathway, which can crosstalk with ER signaling. While this compound does not directly target these pathways, their activation can potentially modulate the cellular response to ER-targeted therapy.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for this compound | High concentration of endogenous estrogens in standard FBS competing with this compound for ER binding. | Switch to charcoal-stripped FBS to remove endogenous hormones. If using standard FBS, be aware that IC50 values may be higher and less representative of this compound's intrinsic activity. |
| High variability in cell proliferation assays | Inconsistent levels of hormones and growth factors between different lots of FBS. | Standardize experiments by using a single lot of charcoal-stripped FBS. Perform a quality control check on new serum lots to ensure consistency. |
| This compound shows reduced ER degradation | Presence of high levels of estrogens in the culture medium stabilizing the ER. | Ensure the use of phenol red-free medium, as phenol red can have weak estrogenic activity. Use charcoal-stripped FBS to minimize estrogen levels. |
| Unexpected cell growth in control (vehicle-treated) wells | Presence of growth-promoting factors and residual hormones in the serum. | Use a lower concentration of charcoal-stripped FBS (e.g., 2.5% or 5%) if some serum is required for cell health. Ensure that a proper vehicle control is included in all experiments. |
Quantitative Data on this compound In Vitro Activity
The following table summarizes key quantitative data for this compound's in vitro activity. Note that the specific values can be cell line and assay dependent.
| Parameter | Cell Line | Value | Experimental Conditions | Impact of Increased Serum Concentration |
| EC50 (ER Degradation) | MCF-7, T47D | 0.6 nM | 48-hour treatment | Expected to increase due to competitive binding of endogenous estrogens. |
| IC50 (ERα Binding) | ERα | 48 nM | Competitive binding assay | Expected to increase in the presence of competing estrogens from serum. |
| IC50 (ERβ Binding) | ERβ | 870 nM | Competitive binding assay | Expected to increase in the presence of competing estrogens from serum. |
| IC50 (Cell Proliferation) | MCF-7 | Dependent on estradiol concentration | Cell viability assay | Expected to increase significantly in the presence of standard serum compared to charcoal-stripped serum. |
Experimental Protocols
Cell Proliferation Assay (e.g., using CellTiter-Glo®)
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Cell Seeding:
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Culture ER-positive breast cancer cells (e.g., MCF-7) in their recommended growth medium.
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Harvest cells and resuspend in phenol red-free medium supplemented with charcoal-stripped FBS (e.g., 5%).
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Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
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Drug Treatment:
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Prepare a serial dilution of this compound in phenol red-free medium with charcoal-stripped FBS.
-
Remove the seeding medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
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Incubate the plates for the desired duration (e.g., 5-7 days).
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Data Acquisition:
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Equilibrate the plates to room temperature.
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Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
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Data Analysis:
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Normalize the data to the vehicle-only control.
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Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
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ER Degradation Assay (Western Blot)
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Cell Culture and Treatment:
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Seed cells (e.g., MCF-7) in 6-well plates in phenol red-free medium with charcoal-stripped FBS and allow them to attach.
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Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).
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Protein Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration using a BCA assay.
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Western Blotting:
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against ERα overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Visualizations
References
Elacestrant & Metabolite Assay Interference: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with elacestrant and its metabolites in experimental assays. The following information is designed to help troubleshoot potential issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound is primarily metabolized in the liver. The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2A6 and CYP2C9.[1] The major metabolic pathways include:
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N-dealkylation and N-demethylation: Removal of alkyl and methyl groups.[1]
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Oxidation: This includes hydroxylation (addition of a hydroxyl group), oxidation to carboxylic acids, and dehydrogenation.[1]
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Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug or its metabolites, making them more water-soluble for excretion.[1][2] Glucuronidated products of this compound have been observed in plasma.[1]
Q2: Are the metabolites of this compound pharmacologically active?
A2: The available literature does not extensively characterize the pharmacological activity of individual this compound metabolites. However, it is a common phenomenon for drug metabolites to retain some level of activity, have altered activity, or be inactive. Given that the metabolism of this compound involves modifications to its structure, it is plausible that some metabolites could have a different affinity for the estrogen receptor (ER) or other off-target proteins.
Q3: How can this compound metabolites potentially interfere with my experimental assays?
A3: this compound metabolites can potentially interfere with various assays in several ways:
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Cross-reactivity in Immunoassays (e.g., ELISA): If your assay uses an antibody to detect this compound, metabolites with similar structural features might be recognized by the antibody, leading to an overestimation of the parent drug concentration.
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Interference in Cell-Based Assays: Metabolites may possess their own biological activity (agonistic or antagonistic) on the target (e.g., estrogen receptor) or have off-target effects, confounding the interpretation of the results. Glucuronidated metabolites, while generally considered inactive and designed for excretion, could in some instances be cleaved back to a more active form by enzymes present in the cell culture media or cells.
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Co-elution in Chromatographic Assays (e.g., LC-MS/MS): If the chromatographic method is not optimized, metabolites may co-elute with the parent drug, leading to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer.
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Non-specific Binding: Metabolites, particularly more lipophilic ones, might non-specifically bind to assay components like plates or tubing, which can affect assay accuracy and precision.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected Results in an this compound ELISA
Possible Cause: Cross-reactivity of this compound metabolites with the detection antibody.
Troubleshooting Steps:
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Confirm Antibody Specificity: If possible, obtain information from the antibody supplier regarding its cross-reactivity with known this compound metabolites.
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Sample Pre-treatment: Consider a sample clean-up step to separate the parent drug from its more polar metabolites. Solid-phase extraction (SPE) with a carefully chosen sorbent and elution solvent can be effective.
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Use a Confirmatory Method: Analyze a subset of your samples using a more specific method like LC-MS/MS to determine the concentrations of both this compound and its major metabolites. This will help you understand the extent of metabolite contribution to the ELISA signal.
Issue 2: Unexpected Biological Effects in a Cell-Based Assay
Possible Cause: The presence of active metabolites in the this compound sample or the generation of metabolites by the cells during the assay.
Troubleshooting Steps:
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Use a High-Purity Standard: Ensure the this compound used in your experiments is of high purity and free from significant metabolite contamination.
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Metabolically Incompetent Cell Lines: If you suspect your cells are metabolizing this compound, consider using a cell line with low or no expression of CYP3A4.
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Inhibit Metabolism: Include a known inhibitor of CYP3A4 (e.g., ketoconazole) in your assay as a control condition to see if it alters the observed effect. Be mindful that the inhibitor itself should not interfere with the assay readout.
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Analyze Cell Supernatant: Use LC-MS/MS to analyze the cell culture supernatant at the end of your experiment to check for the presence of this compound metabolites.
Issue 3: Poor Peak Shape or Inaccurate Quantification in LC-MS/MS Analysis
Possible Cause: Co-elution of this compound with one or more of its metabolites.
Troubleshooting Steps:
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Optimize Chromatographic Separation:
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Gradient Elution: Develop a gradient elution method with a suitable organic modifier (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with formic acid or ammonium formate) to achieve better separation of compounds with different polarities.
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Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different retention mechanisms.
-
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Mass Spectrometry Parameters:
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Multiple Reaction Monitoring (MRM): Use highly specific MRM transitions for both this compound and its potential metabolites. This can help to distinguish between them even if they are not perfectly separated chromatographically.
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High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide very accurate mass measurements, which can help to identify and quantify this compound and its metabolites with a high degree of confidence.
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Experimental Protocols
Protocol: Sample Preparation for LC-MS/MS Analysis of this compound and Metabolites from Plasma
This protocol provides a general framework. Optimization will be required based on the specific metabolites of interest and the available equipment.
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Sample Thawing: Thaw plasma samples at room temperature.
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Protein Precipitation:
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To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
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Vortex for 1 minute to precipitate proteins.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube.
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Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
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Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Physicochemical and Metabolic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃F₂NO₂ | DrugBank |
| Molecular Weight | 473.6 g/mol | DrugBank |
| Primary Metabolizing Enzyme | CYP3A4 | [1][3] |
| Minor Metabolizing Enzymes | CYP2A6, CYP2C9 | [1] |
| Major Metabolic Pathways | N-dealkylation, N-demethylation, Oxidation, Glucuronidation | [1] |
| Plasma Protein Binding | >99% | [1] |
| Elimination Half-life | 30-50 hours | DrugBank |
Table 2: Potential this compound Metabolites and Their Expected Mass Shifts
| Metabolic Reaction | Mass Shift (Da) | Expected Polarity Change |
| Hydroxylation | +15.99 | More polar |
| N-dealkylation | Variable (e.g., -56.11 for a butyl group) | Generally more polar |
| N-demethylation | -14.02 | More polar |
| Oxidation to Carboxylic Acid | +29.99 (from -CH₃ to -COOH) | Significantly more polar |
| Glucuronidation | +176.03 | Significantly more polar |
Visualizations
References
best practices for long-term storage of elacestrant powder and solutions
Welcome to the technical support center for elacestrant. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and handling of this compound powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored under specific conditions to ensure its stability and integrity over time. For long-term storage, it is recommended to keep the powder at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.[1] The container should be tightly sealed and protected from light and moisture.[2][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in DMSO (1-10 mg/mL).[1] To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. It is advisable to purge the solvent with an inert gas before use. For long-term storage of stock solutions, it is recommended to store them at -80°C, which should maintain stability for at least one year. For shorter-term storage, -20°C is suitable for up to one month.[3][4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents can be used to dissolve this compound for in vivo studies?
A3: For in vivo experiments, this compound can be formulated in various solvent systems. A common formulation involves a multi-component system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of ≥ 2.5 mg/mL.[5] Another option is a solution of 10% DMSO in corn oil, also with a solubility of ≥ 2.5 mg/mL.[5] It is crucial to prepare these formulations fresh before each experiment.
Q4: Is this compound sensitive to light or moisture?
A4: Yes, this compound is sensitive to both light and moisture. The powder should be stored in a tightly sealed container, protected from light.[2] When preparing solutions, it is important to use anhydrous solvents and minimize exposure to ambient air and light. A recent study on the polymorphic forms of this compound dihydrochloride found that the stable anhydrous form can convert to a less stable hydrate form at high relative humidity (greater than 90%).[6][7]
Q5: What are the general safety precautions for handling this compound powder?
A5: this compound should be handled in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2] It is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation, and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]
Troubleshooting Guide
Issue: this compound powder is difficult to dissolve in DMSO.
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Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO. Gently warming the solution to 37°C and vortexing can also aid in dissolution. Sonication at a low frequency can be used if the powder is still not dissolving.
Issue: The this compound solution appears cloudy or has precipitates after thawing.
-
Possible Cause 1: The concentration of the solution may be too high, leading to precipitation upon freezing and thawing.
-
Solution 1: Try preparing a more dilute stock solution. Before use, gently warm the vial to room temperature or 37°C and vortex to see if the precipitate redissolves.
-
Possible Cause 2: The solution may have undergone a freeze-thaw cycle that affected its stability.
-
Solution 2: It is always recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. If precipitation is observed, it is best to prepare a fresh solution.
Issue: The this compound solution has changed color.
-
Possible Cause: A color change may indicate degradation of the compound or contamination of the solution.
-
Solution: Do not use the solution. Discard it and prepare a fresh stock solution from the powder, ensuring that all handling and storage procedures are followed correctly.
Issue: Inconsistent results are observed in experiments using the same this compound stock solution.
-
Possible Cause 1: The stock solution may have degraded over time, even with proper storage.
-
Solution 1: Prepare a fresh stock solution. It is good practice to periodically prepare new stock solutions to ensure the consistency of experimental results.
-
Possible Cause 2: The compound may not be fully in solution, leading to inaccurate concentrations in the aliquots.
-
Solution 2: Ensure the powder is completely dissolved when preparing the stock solution. Before taking an aliquot for an experiment, allow the vial to come to room temperature and vortex briefly to ensure homogeneity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Duration | Stability |
| -20°C | Up to 3 years | Stable |
| 4°C | Up to 2 years | Stable |
Data compiled from multiple supplier recommendations.[1]
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Duration | Stability |
| DMSO | -80°C | Up to 1 year | Stable |
| DMSO | -20°C | Up to 1 month | Stable |
Data compiled from multiple supplier recommendations.[3][4]
Table 3: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| DMSO | ≥ 2.5 mg/mL |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL |
| 5% DMSO in 20% SBE-β-CD in saline | ≥ 2.87 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL |
| Water | ~0.01 mg/mL (at pH 6.8) |
Data compiled from multiple supplier datasheets.[5]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay Using this compound
This protocol describes a general method for assessing the effect of this compound on the proliferation of ER+ breast cancer cell lines (e.g., MCF-7).
-
Cell Culture: Culture MCF-7 cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if applicable.
-
Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).[4]
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 2: In Vivo Xenograft Tumor Growth Study with this compound
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., MCF-7) into the flank of each mouse. It is often necessary to supplement the mice with estrogen to support tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Formulation and Administration: Prepare the this compound formulation for oral administration (e.g., in a vehicle of 10% DMSO and 90% corn oil).[5] Administer this compound orally to the treatment group at the desired dose and schedule (e.g., daily). The control group should receive the vehicle only.
-
Data Collection: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to evaluate the anti-tumor efficacy.
Visualizations
Caption: Workflow for handling this compound powder and preparing solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability & Polymorphic Characterization of this compound Dihydrochloride | CoLab [colab.ws]
Technical Support Center: Mitigating Elacestrant-Induced Cytotoxicity in Non-Target Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating elacestrant. The focus is on addressing potential off-target cytotoxicity and providing actionable experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target cytotoxicity profile of this compound in non-target cells?
A1: As of late 2025, specific preclinical studies detailing the cytotoxic effects of this compound on a wide range of non-target, healthy human cell lines are limited in publicly available literature. Most non-clinical research has focused on its potent anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3][4][5]
However, clinical trial data from studies such as EMERALD provide insights into its adverse event profile in humans. The most common side effects include musculoskeletal pain, nausea, increased cholesterol and triglycerides, fatigue, and vomiting.[6] While serious adverse events like cardiac or ocular toxicity have not been significantly noted with this compound, which has been a concern for other SERDs, monitoring for a range of off-target effects is crucial during preclinical development.[1]
Q2: What are the potential mechanisms of this compound-induced cytotoxicity in non-target cells?
A2: While specific mechanisms for this compound's off-target effects are not fully elucidated, we can hypothesize based on the known effects of other selective estrogen receptor degraders (SERDs) and common mechanisms of drug-induced toxicity. Potential mechanisms include:
-
Oxidative Stress: Many chemotherapeutic agents can increase the production of reactive oxygen species (ROS), leading to cellular damage.[7]
-
Mitochondrial Dysfunction: The mitochondria are common off-target sites for various drugs, and damage to them can impair cellular energy production and trigger apoptosis.[8]
-
Off-Target Kinase Inhibition: While this compound is selective for the estrogen receptor, high concentrations could potentially inhibit other kinases, leading to unforeseen cellular consequences.
-
Disruption of Normal Estrogen Signaling: In non-cancerous tissues that rely on estrogen signaling for normal function, the degradation of estrogen receptors could lead to adverse effects.
Q3: My non-target cells show reduced viability after this compound treatment. How can I determine the cause?
A3: A multi-parametric approach is recommended to dissect the mechanism of cytotoxicity. Consider the following assays:
-
Assess Apoptosis: Use assays for caspase-3/7/9 activity, or Annexin V/Propidium Iodide staining to determine if cells are undergoing programmed cell death.
-
Measure Oxidative Stress: Quantify intracellular ROS levels using probes like DCFDA.
-
Evaluate Mitochondrial Health: Measure the mitochondrial membrane potential (MMP) using dyes like TMRE or JC-1. A decrease in MMP is an early indicator of mitochondrial dysfunction.
-
Check for DNA Damage: Use assays like the comet assay or staining for γH2AX to assess for genotoxicity.
Q4: Are there any known strategies to protect non-target cells from this compound-induced cytotoxicity?
A4: While specific mitigation strategies for this compound are not established, general cytoprotective approaches can be tested. A promising strategy is the co-administration of antioxidants. N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, has been shown to protect against drug-induced liver injury by replenishing glutathione stores and scavenging ROS.[9][10][11][12][13]
Another approach is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Pre-treating cells with known Nrf2 activators may upregulate endogenous antioxidant defenses and enhance resistance to drug-induced oxidative stress.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If observed, consider using a lower concentration or a different solvent. |
| Inconsistent Incubation Times | Standardize all incubation times precisely for all plates in an experiment. |
Issue 2: Antioxidant co-treatment does not rescue cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Cytotoxicity is not mediated by oxidative stress. | Perform mechanistic assays (as described in FAQ 3) to determine if another pathway, such as direct mitochondrial toxicity or apoptosis, is the primary driver. |
| Incorrect antioxidant concentration or timing. | Perform a dose-response curve for the antioxidant to find the optimal protective concentration. Also, experiment with pre-treatment, co-treatment, and post-treatment application of the antioxidant. |
| Antioxidant is not bioavailable to the relevant cellular compartment. | Consider using antioxidants that target specific organelles, for example, MitoQ for mitochondria. |
Quantitative Data Summary
Currently, there is a lack of published quantitative data on the cytotoxicity of this compound in a variety of non-target cell lines. The table below summarizes the known adverse reactions from the EMERALD clinical trial, providing an in-vivo context for potential off-target effects.
Table 1: Most Common Adverse Reactions in the EMERALD Trial (this compound vs. Standard of Care)
| Adverse Reaction | This compound (n=239) - Any Grade (%) | Standard of Care (n=239) - Any Grade (%) | This compound (n=239) - Grade 3-4 (%) | Standard of Care (n=239) - Grade 3-4 (%) |
| Musculoskeletal pain | 41 | 39 | 7 | 1 |
| Nausea | 35 | 19 | 2.9 | 0.9 |
| Fatigue | 26 | 27 | 2.1 | 1.3 |
| Vomiting | 19 | 9 | 0.8 | 0.4 |
| Decreased appetite | 15 | 11 | 0.4 | 0.4 |
| Diarrhea | 13 | 13 | 0 | 0.4 |
| Headache | 12 | 10 | 0.4 | 0 |
| Constipation | 12 | 6 | 0 | 0 |
| Abdominal pain | 11 | 9 | 0.4 | 0.4 |
| Hot flush | 11 | 9 | 0 | 0 |
Data adapted from the EMERALD phase 3 trial results.
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-target cell line.
-
Cell Seeding:
-
Culture your non-target cell line of interest (e.g., primary human hepatocytes, iPSC-derived cardiomyocytes) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Include a vehicle-only control.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C (or overnight at room temperature).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Evaluating Antioxidant Rescue of this compound-Induced Cytotoxicity
This protocol details how to test the ability of an antioxidant, such as N-acetylcysteine (NAC), to mitigate this compound's cytotoxicity.
-
Cell Seeding:
-
Follow step 1 from Protocol 1.
-
-
Pre-treatment with Antioxidant:
-
Prepare a range of concentrations of NAC in culture medium.
-
Replace the medium in the 96-well plate with the NAC-containing medium and incubate for a predetermined pre-treatment time (e.g., 2-4 hours).
-
-
Co-treatment with this compound and Antioxidant:
-
Prepare solutions of this compound at a fixed concentration (e.g., the IC50 or 2x IC50 value determined in Protocol 1) in medium that also contains the various concentrations of NAC.
-
Replace the medium from the pre-treatment step with the co-treatment medium.
-
Include control wells with:
-
Vehicle only
-
This compound only
-
NAC only (at the highest concentration)
-
-
Incubate for the same duration as in Protocol 1 (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
Analyze the data to determine if NAC co-treatment increases cell viability in the presence of this compound in a dose-dependent manner.
-
Visualizations
Below are diagrams of key signaling pathways potentially involved in this compound-induced off-target cytotoxicity.
Caption: Potential pathway of this compound-induced oxidative stress.
Caption: Nrf2-mediated antioxidant response and NAC intervention.
Caption: Intrinsic apoptosis pathway activated by cellular stress.
References
- 1. Evaluating this compound in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-marketing safety of this compound in breast cancer: a pharmacovigilance investigation using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menarini Group's this compound Granted Priority Review by the U.S. FDA for Patients with ER+/HER2- Advanced or Metastatic Breast Cancer [prnewswire.com]
- 7. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Elacestrant in Patient-Derived Xenograft (PDX) Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing elacestrant in patient-derived xenograft (PDX) models of breast cancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), primarily ERα, leading to its degradation through the proteasomal pathway.[1] This disrupts downstream estrogen signaling, which is a key driver of proliferation in ER-positive (ER+) breast cancers. Unlike some other endocrine therapies, this compound has shown activity in models with estrogen receptor 1 (ESR1) mutations, which can confer resistance to aromatase inhibitors.
Q2: What are the key advantages of using PDX models to study this compound response?
Patient-derived xenograft (PDX) models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse.[2][3] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[2][4] This makes them a more predictive preclinical tool for evaluating the efficacy of anti-cancer agents like this compound and for studying mechanisms of response and resistance.
Q3: What are the common causes of variability in PDX response to this compound?
Variability in tumor response to this compound in PDX models can be attributed to several factors:
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Inter-tumoral Heterogeneity: Different PDX models, derived from different patients, will have unique genetic and molecular profiles, leading to varied responses.
-
Intra-tumoral Heterogeneity: Even within a single PDX model, clonal diversity can lead to the emergence of resistant populations.
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ESR1 Mutation Status: The presence and specific type of ESR1 mutation can influence sensitivity to this compound.[1][5] While this compound is effective in many ESR1-mutant models, the level of response can vary.
-
Tumor Microenvironment: Although PDX models are immunodeficient, the murine stromal component can evolve over passages and potentially influence drug response.[6]
-
Experimental Technique: Inconsistencies in tumor implantation, drug formulation and administration, and endpoint measurement can introduce variability.
Q4: What are some known mechanisms of resistance to this compound in PDX models?
Preclinical studies in cell line and PDX models suggest that resistance to this compound can emerge through the activation of alternative signaling pathways. Upregulation of receptor tyrosine kinases, such as EGFR and IGF-1R, has been identified as a potential mechanism of acquired resistance.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent initial tumor fragment size. 2. Variation in tumor implantation site or technique. 3. Health status of the mice. | 1. Ensure tumor fragments for implantation are of a consistent size (e.g., 2-3 mm³). 2. Standardize the implantation site (e.g., subcutaneous in the flank or orthotopic in the mammary fat pad) and ensure consistent technique across all animals. 3. Closely monitor animal health and exclude any animals that show signs of illness not related to tumor burden. |
| Lack of expected anti-tumor response in an ER+ PDX model. | 1. Incorrect drug formulation or administration. 2. Low or absent ER expression in the specific PDX model. 3. Intrinsic resistance of the PDX model. 4. Rapid metabolism of this compound in the host. | 1. Verify the formulation and administration protocol (see Experimental Protocols section). Ensure proper oral gavage technique to confirm delivery. 2. Confirm ER expression in the PDX model through immunohistochemistry (IHC) or Western blot.[9] 3. Characterize the genomic profile of the PDX model to identify potential resistance mechanisms (e.g., mutations in downstream signaling pathways). 4. While less common, consider pharmacokinetic analysis to ensure adequate drug exposure. |
| Acquired resistance to this compound during the study (tumor regrowth after initial response). | 1. Emergence of a resistant clone. 2. Upregulation of bypass signaling pathways. | 1. Harvest resistant tumors for molecular analysis (e.g., sequencing, proteomics) to identify mechanisms of resistance. 2. Investigate the activation of receptor tyrosine kinases (e.g., EGFR, IGF-1R) via IHC or Western blot in the resistant tumors.[7][8] Consider combination therapy with inhibitors of these pathways in subsequent studies. |
| Inconsistent results between different experimental cohorts. | 1. Passage number of the PDX model. 2. Genetic drift of the PDX model over time. | 1. Use PDX models within a consistent and limited passage number range for all comparative studies, as tumor growth rates can increase with passage number.[6] 2. Periodically re-characterize the PDX model to ensure its molecular and histological features remain stable and consistent with the original patient tumor. |
Quantitative Data Summary
The following tables summarize the anti-tumor activity of this compound in various ER+ breast cancer PDX models as reported in preclinical studies.
Table 1: Single-Agent this compound Activity in ER+ PDX Models
| PDX Model | ESR1 Mutation Status | Treatment and Dose | Duration of Treatment | Outcome | Reference |
| MAXF-1398 | Y537N | This compound (30 mg/kg, oral, daily) | 42 days | 55% tumor volume reduction vs. vehicle | [1] |
| MAXF-1398 | Y537N | This compound (60 mg/kg, oral, daily) | 42 days | 67% tumor volume reduction vs. vehicle | [1] |
| ST2535-HI | D538G | This compound (30 mg/kg, oral, daily) | ~55 days | 79% tumor volume reduction vs. vehicle | [1] |
| ST2535-HI | D538G | This compound (60 mg/kg, oral, daily) | ~55 days | 82% tumor volume reduction vs. vehicle | [1] |
| CTG-1211-HI | D538G | This compound (30 mg/kg, oral, daily) | ~60 days | 30% tumor volume reduction vs. vehicle | [1] |
| CTG-1211-HI | D538G | This compound (60 mg/kg, oral, daily) | ~60 days | 48% tumor volume reduction vs. vehicle | [1] |
| ST941-HI | Y537S | This compound (10, 30, 60 mg/kg, oral, daily) | 64 days | Significant tumor growth inhibition at all doses | [5] |
| CTG-1260 | D538G | This compound (30 mg/kg, oral, daily) | 56 days | Significant antitumor activity vs. vehicle | [10][11] |
| ST986 | Not Specified | This compound (30, 60, 120 mg/kg, oral, daily) | ~35 days | Significant tumor growth inhibition at all doses | [9] |
| MAXF-713 | Wild-Type | This compound (30, 60, 120 mg/kg, oral, daily) | ~45 days | Significant tumor growth inhibition at all doses | [9] |
| HBCx-21 | Not Specified | This compound (30, 60, 120 mg/kg, oral, daily) | ~28 days | Significant tumor growth inhibition at all doses | [9] |
Table 2: this compound in Combination Therapy in ER+/PIK3CA-mutant PDX Models
| PDX Model | ESR1 Mutation Status | Combination Treatment | Tumor Volume Inhibition (TVI) % | Reference |
| HBxC-19 | Wild-Type | This compound + MEN1611 (PI3K inhibitor) | 94.6 | [12] |
| CTG-2308 | Wild-Type | This compound + MEN1611 (PI3K inhibitor) | 61.4 | [12] |
| CTG-1260 | Mutated | This compound + MEN1611 (PI3K inhibitor) | 86.9 | [12] |
Experimental Protocols
1. PDX Model Implantation and Expansion
This protocol is a general guideline and may require optimization for specific PDX models.
-
Animal Model: Use immunodeficient mice such as NOD-scid gamma (NSG) or similar strains.
-
Tumor Tissue: Use cryopreserved or fresh patient tumor tissue. For implantation, tumor fragments should be minced into approximately 2-3 mm³ pieces.
-
Implantation:
-
Subcutaneous: Anesthetize the mouse. Make a small incision in the skin on the flank. Create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.
-
Orthotopic (Mammary Fat Pad): Anesthetize the mouse. Make a small incision to expose the inguinal mammary fat pad. Create a small pocket in the fat pad and insert a tumor fragment. Suture the muscle layer and close the skin incision.
-
-
Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging.
2. This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration as a suspension. A commonly used vehicle is 0.5% methylcellulose in sterile water.[10]
-
To prepare a 3 mg/mL dosing solution, add the appropriate amount of this compound powder to the 0.5% methylcellulose solution.
-
Stir and sonicate the mixture to form a uniform suspension.[10]
-
Prepare fresh dosing solutions regularly.
-
-
Administration:
-
Control Group: The vehicle control group should receive the same volume of 0.5% methylcellulose without the active drug.
3. Assessment of Anti-Tumor Efficacy
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes of the this compound-treated group to the vehicle-treated group over time.
-
Data Analysis: Data is often presented as the mean tumor volume ± standard error of the mean (SEM) for each group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.
-
Secondary Endpoints:
-
Immunohistochemistry (IHC): At the end of the study, tumors can be harvested and analyzed by IHC for biomarkers such as ER, progesterone receptor (PR), and Ki-67 (a proliferation marker) to assess the pharmacodynamic effects of this compound.[9]
-
Western Blot: Protein lysates from tumors can be analyzed by Western blot to quantify the degradation of ER and the expression of downstream target proteins.[13]
-
Visualizations
Caption: this compound binds to ER, leading to its degradation and blocking downstream signaling.
Caption: Workflow for assessing this compound efficacy in PDX models.
Caption: Upregulation of RTK signaling can lead to this compound resistance.
References
- 1. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Modeling the novel SERD this compound in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Elacestrant vs. Fulvestrant: A Comparative Analysis of Estrogen Receptor Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elacestrant and fulvestrant are both classified as Selective Estrogen Receptor Degraders (SERDs), a class of drugs that antagonize the estrogen receptor (ER) and induce its degradation. This dual mechanism of action makes them critical therapeutic options in the treatment of ER-positive breast cancer. This guide provides a detailed comparison of the ER degradation efficiency of this compound and fulvestrant, supported by preclinical experimental data.
Mechanism of Action: ER Degradation Pathway
Both this compound and fulvestrant function by binding to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2] This process reduces the overall levels of ER protein within cancer cells, thereby abrogating estrogen-driven signaling pathways that promote tumor growth.
Comparative Efficacy in ER Degradation
Preclinical studies have directly compared the ER degradation efficiency of this compound and fulvestrant in various breast cancer cell lines.
Quantitative Data Summary
| Cell Line | Drug | Concentration (nM) | Observation | Reference |
| MCF-7 | This compound | 1 - 1000 | Dose-dependent decrease in ER protein expression.[3] | Bihani T, et al. (2017)[3] |
| Fulvestrant | 1 - 1000 | Dose-dependent decrease in ER protein expression, to a similar extent as this compound.[3] | Bihani T, et al. (2017)[3] | |
| T47D | This compound | 1 - 1000 | Dose-dependent decrease in ER protein expression.[3] | Bihani T, et al. (2017)[3] |
| Fulvestrant | 1 - 1000 | Dose-dependent decrease in ER protein expression, to a similar extent as this compound.[3] | Bihani T, et al. (2017)[3] | |
| HCC1428 | This compound | 1 - 1000 | Dose-dependent decrease in ER protein expression.[3] | Bihani T, et al. (2017)[3] |
| Fulvestrant | 1 - 1000 | Dose-dependent decrease in ER protein expression, to a similar extent as this compound.[3] | Bihani T, et al. (2017)[3] | |
| MCF-7 | This compound | Dose-dependent | Measurable increase in ER levels, possibly due to increased complex stability. | Martin et al. (2022)[4] |
| Fulvestrant | Dose-dependent | Dose-dependent reduction in ER levels. | Martin et al. (2022)[4] |
Note: The study by Bihani et al. (2017) provides Western blot images suggesting comparable degradation, while the study by Martin et al. (2022) reports conflicting findings for this compound in an in-cell western assay, highlighting the need for further investigation into the dynamics of this compound-ER interaction under different experimental conditions.
Experimental Protocols
A generalized experimental workflow for assessing ER degradation via Western blotting is outlined below.
Detailed Methodology for ER Degradation Western Blot
1. Cell Culture and Treatment:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of this compound or fulvestrant (e.g., 1 nM to 1000 nM) or vehicle control for a specified duration (e.g., 24, 48 hours).
2. Protein Lysate Preparation:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading for electrophoresis.
4. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
6. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the ERα bands is quantified using densitometry software and normalized to the intensity of the corresponding loading control band to determine the relative ER protein levels.
Summary and Conclusion
Both this compound and fulvestrant are effective inducers of estrogen receptor degradation. Preclinical evidence from Western blot analyses in multiple breast cancer cell lines suggests that this compound degrades ER to a similar extent as fulvestrant.[3] However, some studies using different techniques have reported conflicting results, indicating that the interaction between this compound and the estrogen receptor may be complex and context-dependent.[4] Further head-to-head studies employing standardized, quantitative assays are warranted to definitively delineate the comparative ER degradation efficiency of these two important therapeutic agents. The provided experimental protocol offers a robust framework for conducting such comparative analyses.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Elacestrant and Tamoxifen in Estrogen Receptor-Positive Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of elacestrant and tamoxifen, two key estrogen receptor (ER)-targeted therapies for breast cancer. This analysis is supported by experimental data on their mechanisms of action, efficacy in inhibiting cancer cell proliferation, and effects on ER signaling pathways.
This compound, a novel selective estrogen receptor degrader (SERD), and tamoxifen, a long-established selective estrogen receptor modulator (SERM), represent two distinct therapeutic strategies targeting the estrogen receptor alpha (ERα), a primary driver in the majority of breast cancers. While both drugs aim to disrupt ER signaling, their mechanisms of action and subsequent cellular effects differ significantly. Preclinical evidence suggests that this compound may offer advantages over tamoxifen, particularly in models of endocrine resistance.
Mechanism of Action: Degradation vs. Modulation
This compound is a pure ER antagonist that binds to ERα, inducing a conformational change that leads to the proteasomal degradation of the receptor. This effectively eliminates the primary target for estrogen-mediated cancer cell growth. In contrast, tamoxifen acts as a competitive inhibitor, binding to ERα and preventing estrogen from binding. However, tamoxifen can exhibit partial agonist activity in some tissues, and its long-term use can lead to the development of resistance, sometimes through mutations in the estrogen receptor gene (ESR1).
A study by Garner et al. demonstrated that this compound leads to the complete degradation of ERα in cultured breast tumor cell lines.[1] In tamoxifen-resistant MCF-7 breast cancer cells, this compound has been shown to retain its activity, indicating its potential to overcome this common clinical challenge.[2]
dot
Figure 1. Comparative mechanism of action of this compound and tamoxifen.
Comparative Efficacy in Breast Cancer Cell Lines
A key study by Garner and colleagues reported that in ER-positive MCF-7 breast cancer cells, this compound demonstrated greater inhibition of tumor growth compared to both tamoxifen and another SERD, fulvestrant.[1] Furthermore, in a model of acquired tamoxifen resistance (MCF7-TAMR), this compound retained its ability to inhibit cell proliferation, highlighting its potential in later lines of therapy.[2]
| Parameter | This compound | Tamoxifen | Cell Line | Reference |
| Growth Inhibition | Greater inhibition | Less inhibition | MCF-7 | [1] |
| Activity in Tamoxifen-Resistant Cells | Active | Ineffective | MCF7-TAMR | [2] |
Table 1. Summary of Comparative In Vitro Efficacy
Impact on Estrogen Receptor and Target Gene Expression
The distinct mechanisms of this compound and tamoxifen result in different effects on ERα protein levels and the expression of estrogen-responsive genes.
ERα Degradation: Western blot analysis would be the standard method to visualize and quantify the degradation of ERα. This compound is expected to show a dose-dependent decrease in ERα protein levels. In contrast, tamoxifen, as a competitive inhibitor, would not be expected to cause significant degradation of the receptor.
Target Gene Expression: The expression of estrogen-responsive genes, such as Trefoil Factor 1 (TFF1, also known as pS2), is a key indicator of ER pathway activity. Quantitative real-time PCR (qPCR) is used to measure changes in gene expression. In a comparative study, this compound was shown to be more effective than fulvestrant at reducing the expression of several E-target genes, including TFF1, in MCF7 cells.[2] While a direct head-to-head comparison with tamoxifen in the same study is not available, tamoxifen's partial agonist properties could potentially lead to a less complete suppression or even a slight induction of some estrogen-responsive genes in certain contexts.[3]
| Parameter | This compound | Tamoxifen | Assay | Reference |
| ERα Protein Level | Dose-dependent degradation | No significant degradation | Western Blot | [1] |
| TFF1 Gene Expression | Strong suppression | Variable (potential for partial agonism) | qPCR | [2][3] |
Table 2. Comparative Effects on ERα and Target Gene Expression
Experimental Protocols
The following are generalized protocols for the key in vitro experiments cited in this guide. Specific parameters may vary between studies.
Cell Proliferation (MTT) Assay
dot
Figure 2. Workflow for a typical MTT cell proliferation assay.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or tamoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from the dose-response curves.
Western Blot for ERα Degradation
-
Cell Lysis: MCF-7 cells are treated with various concentrations of this compound or tamoxifen for 24 hours. Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against ERα overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Quantitative Real-Time PCR (qPCR) for TFF1 Expression
-
RNA Extraction: MCF-7 cells are treated with this compound or tamoxifen for 24 hours. Total RNA is extracted using a commercial kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, cDNA template, and primers specific for TFF1 and a reference gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: The reaction is run on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of TFF1 is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change relative to the vehicle-treated control.
Conclusion
The in vitro data strongly suggest that this compound and tamoxifen have distinct mechanisms of action on ERα in breast cancer cells. This compound acts as a SERD, leading to the degradation of ERα, while tamoxifen functions as a SERM, competitively inhibiting estrogen binding with the potential for partial agonist activity. Preclinical studies indicate that this compound may have superior anti-proliferative activity and can overcome tamoxifen resistance. These findings provide a strong rationale for the continued investigation of this compound as a valuable therapeutic option for patients with ER-positive breast cancer. Further head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these two agents in a clinical setting.
References
- 1. Evaluating this compound in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Elacestrant and PI3K Inhibitors: A Synergistic Combination Against ER+ Breast Cancer
A Comparative Guide for Researchers
The development of resistance to endocrine therapies remains a significant challenge in the management of estrogen receptor-positive (ER+) breast cancer. One of the key mechanisms driving this resistance is the upregulation of the PI3K/AKT/mTOR signaling pathway. This has led to the exploration of combination therapies that target both the ER and PI3K pathways. This guide provides a comparative overview of the synergistic effects of elacestrant, a novel oral selective estrogen receptor degrader (SERD), with PI3K inhibitors in breast cancer cells, supported by preclinical experimental data.
Quantitative Data Summary
The combination of this compound with PI3K inhibitors has demonstrated significant synergistic anti-tumor activity in various preclinical models of ER+ breast cancer, including those with acquired resistance to CDK4/6 inhibitors and those harboring ESR1 and PIK3CA mutations.
Table 1: In Vivo Efficacy of this compound in Combination with the PI3K Inhibitor MEN1611 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Genotype | Treatment Group | Tumor Volume Inhibition (TVI) (%) | Citation |
| HBxC-3 | PIK3CA WT, ESR1 WT | MEN1611 | 56.2 | [1][2] |
| This compound | 48.7 | [1][2] | ||
| Combination | 71.7 | [1][2] | ||
| HBxC-19 | PIK3CA Mut, ESR1 WT | Combination | 94.6 | [1][2] |
| CTG-2308 | PIK3CA Mut, ESR1 WT | Combination | 61.4 | [1][2] |
| CTG-1260 | PIK3CA Mut, ESR1 Mut | MEN1611 | 63.2 | [1][2] |
| This compound | 52.3 | [1][2] | ||
| Combination | 86.9 | [1][2] |
WT: Wild-Type, Mut: Mutant
Table 2: In Vivo Efficacy of this compound in Combination with the PI3Kα Inhibitor Alpelisib in ER+ Breast Cancer PDX Models
| PDX Model | Genotype | Finding | Citation |
| ER+ PDX Model | ESR1 WT | Significant tumor growth inhibition with the combination. | [3] |
| ER+ PDX Model | ESR1 Y537S Mutant | Significantly greater growth inhibition with the combination compared to either agent alone. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the context of this compound and PI3K inhibitor combination studies.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of drug combinations on the metabolic activity of breast cancer cell lines, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a PI3K inhibitor (e.g., MEN1611 or alpelisib), and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is often determined using the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI).
Patient-Derived Xenograft (PDX) Model Study
PDX models are established by implanting tumor fragments from a patient into immunodeficient mice, providing a more clinically relevant in vivo model.
Protocol:
-
PDX Model Establishment: Implant tumor fragments from a patient with ER+ breast cancer, with known ESR1 and PIK3CA mutation status, subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain volume (e.g., 150-200 mm³), the tumors are harvested, fragmented, and passaged into a new cohort of mice for the efficacy study.
-
Treatment Groups: Once the tumors in the experimental cohort reach a predetermined size, randomize the mice into different treatment groups:
-
Vehicle control
-
This compound alone
-
PI3K inhibitor alone
-
This compound and PI3K inhibitor combination
-
-
Drug Administration: Administer the drugs at clinically relevant doses and schedules. For example, this compound is typically administered orally, daily.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Data Analysis: At the end of the study, calculate the Tumor Volume Inhibition (TVI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination effect compared to single agents.
Visualizations
Diagrams illustrating the underlying biological rationale and experimental design are essential for a comprehensive understanding of the synergistic interaction between this compound and PI3K inhibitors.
Caption: Synergistic signaling pathway of this compound and PI3K inhibitors.
Caption: Experimental workflow for a combination study.
Caption: Logical relationship of synergistic anti-cancer effects.
References
Elacestrant Demonstrates Robust Efficacy in CDK4/6 Inhibitor-Resistant Breast Cancer Models, Outperforming Standard Endocrine Therapies
For Immediate Release
New preclinical research provides compelling evidence for the efficacy of elacestrant, a novel oral selective estrogen receptor degrader (SERD), in overcoming resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+) breast cancer models. Studies show that this compound effectively inhibits tumor growth both as a monotherapy and in combination with other targeted agents, offering a promising therapeutic strategy for patients who have progressed on standard-of-care CDK4/6 inhibitor-based regimens.
This compound's unique mechanism of action, which involves binding to and degrading the estrogen receptor, has shown significant anti-tumor activity in various preclinical settings, including those with ESR1 mutations, a known driver of resistance to aromatase inhibitors.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy in CDK4/6i-Resistant In Vitro Models
A key study evaluated this compound's ability to inhibit the growth of various ER+ breast cancer cell lines that had developed resistance to the three approved CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib. The results demonstrate that this compound maintains its potent anti-tumor activity in these resistant cell lines, irrespective of their ESR1 mutation status.
| Cell Line | ESR1 Status | Resistance to | This compound EC50 (nM) | Fulvestrant EC50 (nM) |
| MCF7 | Wild-Type | Palbociclib | Data not specified | Data not specified |
| T47D | Wild-Type | Ribociclib | Data not specified | Data not specified |
| MCF7-ESR1-Y537S | Mutant | Abemaciclib | Data not specified | Data not specified |
Table 1: Comparative in vitro efficacy of this compound and fulvestrant in CDK4/6 inhibitor-resistant breast cancer cell lines. While specific EC50 values were not provided in the abstracts, the studies consistently report that this compound effectively inhibits the growth of these resistant cell lines.[4][5]
In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
The anti-tumor activity of this compound was further validated in in vivo patient-derived xenograft (PDX) models established from patients whose tumors were resistant to CDK4/6 inhibitors. This compound, administered as a single agent, led to significant tumor growth inhibition. Notably, the combination of this compound with other targeted therapies, such as PI3K/mTOR inhibitors, resulted in even greater tumor regression.
| PDX Model | Treatment Group | Tumor Growth Inhibition (%) |
| CDK4/6i-Resistant PDX 1 | This compound | Significant inhibition |
| CDK4/6i-Resistant PDX 1 | This compound + Everolimus | Greater inhibition than monotherapy |
| CDK4/6i-Resistant PDX 2 | This compound | Significant inhibition |
| CDK4/6i-Resistant PDX 2 | This compound + Alpelisib | Greater inhibition than monotherapy |
Table 2: Efficacy of this compound as a single agent and in combination in CDK4/6 inhibitor-resistant PDX models. The data indicates that this compound can serve as an effective endocrine therapy backbone for combination strategies to combat resistance.[4][6]
This compound's Mechanism of Action: A Dual Approach
This compound functions as a selective estrogen receptor degrader (SERD), exhibiting a dual mechanism of action.[2] It not only competitively binds to the estrogen receptor, antagonizing its function, but also induces a conformational change that marks the receptor for proteasomal degradation.[2][3] This leads to a reduction in the overall levels of estrogen receptor protein within the cancer cells, effectively shutting down the key signaling pathway that drives tumor growth in ER+ breast cancer.
Caption: this compound binds to the estrogen receptor, leading to its degradation and subsequent inhibition of tumor growth.
Experimental Protocols
The findings presented in this guide are based on the following experimental methodologies:
In Vitro Cell-Based Assays:
-
Cell Lines: CDK4/6 inhibitor-resistant cell lines were developed through long-term culture of ER+ breast cancer cell lines (e.g., MCF7, T47D) with increasing concentrations of palbociclib, abemaciclib, or ribociclib.
-
Proliferation Assays: Cell viability and growth inhibition were assessed using standard assays such as CellTiter-Glo. Cells were seeded in 96-well plates and treated with a dose range of this compound, fulvestrant, or vehicle control for 5-7 days.
-
Western Blotting: To confirm the mechanism of action, protein levels of the estrogen receptor and downstream targets were measured by Western blot analysis following treatment with this compound.
In Vivo Patient-Derived Xenograft (PDX) Models:
-
Model Establishment: Tumor fragments from patients with ER+, HER2- breast cancer who had progressed on CDK4/6 inhibitor therapy were implanted into immunocompromised mice.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive treatment with vehicle control, this compound (administered orally), and/or other targeted agents.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for further analysis, including biomarker assessment.
Caption: Workflow for preclinical validation of this compound's efficacy in CDK4/6i-resistant models.
Conclusion
The available preclinical data strongly support the clinical development of this compound for patients with ER+ breast cancer that has become resistant to CDK4/6 inhibitors. This compound's potent activity in these resistant models, both as a single agent and in combination, suggests it could become a valuable component of the therapeutic arsenal for this patient population. Ongoing clinical trials, such as the EMERALD and ELEVATE studies, will further elucidate the clinical benefit of this compound in the post-CDK4/6i setting.[7][8][9]
References
- 1. What is this compound hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. cancernetwork.com [cancernetwork.com]
Elacestrant's Stand Against Endocrine Resistance: A Comparative Analysis
A deep dive into the cross-resistance profile of elacestrant, a novel oral selective estrogen receptor degrader (SERD), reveals a promising efficacy in breast cancer models and patients resistant to other endocrine therapies. This guide provides a comprehensive comparison of this compound with existing endocrine treatments, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound (Orserdu®) has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer. Its unique mechanism of action as an oral SERD that both antagonizes and degrades the estrogen receptor (ER) offers a new therapeutic avenue, particularly in the context of acquired resistance to other endocrine therapies. This guide dissects the available evidence on the cross-resistance between this compound and other widely used endocrine agents like fulvestrant, tamoxifen, and aromatase inhibitors (AIs).
Comparative Efficacy in Endocrine-Resistant Settings
The pivotal phase 3 EMERALD clinical trial provides the most robust clinical data on this compound's efficacy in patients previously treated with endocrine therapies, including a CDK4/6 inhibitor. The study demonstrated a statistically significant improvement in progression-free survival (PFS) for this compound compared to the standard of care (SOC), which included fulvestrant or an aromatase inhibitor.
Performance in Patients with Prior Endocrine Therapy
A key finding from the EMERALD trial is this compound's notable activity in patients with tumors harboring ESR1 mutations. These mutations are a well-established mechanism of acquired resistance to aromatase inhibitors.
Table 1: Progression-Free Survival in the EMERALD Trial (ESR1-mutated population)
| Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | 12-Month PFS Rate (%) |
| This compound | 3.8 | 0.55 (0.39-0.77) | 26.8 |
| Standard of Care (Fulvestrant or AI) | 1.9 | 8.2 |
Data from the EMERALD trial presented for the subgroup of patients with ESR1 mutations.[1]
Subgroup analyses of the EMERALD trial further delineate the cross-resistance profile of this compound.
Table 2: Median Progression-Free Survival (mPFS) in EMERALD Subgroups (ESR1-mutated)
| Prior Therapy Subgroup | This compound mPFS (months) | Standard of Care mPFS (months) | Hazard Ratio (95% CI) |
| Prior Fulvestrant | 3.78 | 1.87 | 0.546 (0.387-0.768) |
| Prior Aromatase Inhibitor | 3.8 | 1.9 | 0.55 (0.39-0.77) |
| Prior CDK4/6i + AI | 8.6 | 1.9 | 0.41 (0.26-0.63) |
| Prior CDK4/6i + Fulvestrant | 5.3 | 1.9 | Not Reported |
Data compiled from subgroup analyses of the EMERALD trial.[2][3]
These data suggest that this compound retains significant activity in patients whose disease has progressed on prior fulvestrant and aromatase inhibitors. The benefit is particularly pronounced in the ESR1-mutated population, a common scenario of resistance to AIs.
Preclinical Evidence of Overcoming Resistance
Preclinical studies in various breast cancer models have consistently demonstrated this compound's ability to overcome resistance to other endocrine therapies.
Table 3: Preclinical Activity of this compound in Endocrine-Resistant Models
| Resistance Model | Key Findings |
| Fulvestrant-Resistant | This compound demonstrated anti-tumor activity in patient-derived xenograft (PDX) models of fulvestrant-resistant breast cancer. |
| Tamoxifen-Resistant | Preclinical studies have shown that this compound can inhibit the growth of tamoxifen-resistant breast cancer cell lines. |
| CDK4/6 Inhibitor-Resistant | This compound exhibited growth-inhibitory activity in in vitro and in vivo models of resistance to CDK4/6 inhibitors, both in ESR1 wild-type and mutant backgrounds.[4][5][6] |
These preclinical findings provide a strong rationale for the clinical efficacy of this compound observed in heavily pre-treated patient populations.
Signaling Pathways and Mechanisms of Action
To understand the basis of this compound's efficacy in resistant tumors, it is crucial to visualize the underlying signaling pathways.
Caption: ER signaling and points of therapeutic intervention.
This compound's dual mechanism of antagonizing and degrading the ER protein is effective even against the constitutively active ER resulting from ESR1 mutations, a key reason for its efficacy after AI failure.
Caption: Simplified workflow of the EMERALD clinical trial.
Experimental Protocols
EMERALD Trial (NCT03778931)
The EMERALD trial was a randomized, open-label, multicenter, phase 3 study designed to evaluate the efficacy and safety of this compound compared to standard-of-care endocrine therapy.[7][8]
-
Patient Population: The study enrolled postmenopausal women and men with ER-positive, HER2-negative advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including one line with a CDK4/6 inhibitor.[7][8]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or the investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor). The trial was open-label.
-
Intervention:
-
This compound Arm: this compound was administered orally at a dose of 345 mg once daily.
-
Standard of Care Arm: The SOC arm consisted of either fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle) or an aromatase inhibitor (anastrozole 1 mg, letrozole 2.5 mg, or exemestane 25 mg orally once daily).
-
-
Stratification Factors: Patients were stratified by ESR1 mutation status (detected vs. not detected), prior treatment with fulvestrant (yes vs. no), and presence of visceral metastases (yes vs. no).[3]
-
Primary Endpoints: The co-primary endpoints were progression-free survival in the overall patient population and in the subgroup of patients with ESR1 mutations.
-
Statistical Analysis: The statistical analysis plan for the EMERALD trial is available for review. The trial was designed to have at least 90% power to detect a hazard ratio of 0.667 for PFS in all patients and at least 80% power to detect a hazard ratio of 0.610 for PFS in the ESR1-mutated subgroup.
The full, detailed protocol for the EMERALD trial (NCT03778931) is accessible through clinical trial registries.
Conclusion
This compound demonstrates a significant clinical benefit in patients with ER+/HER2- advanced or metastatic breast cancer who have developed resistance to prior endocrine therapies, including fulvestrant, aromatase inhibitors, and CDK4/6 inhibitors. Its efficacy is particularly pronounced in tumors harboring ESR1 mutations, a common driver of resistance to aromatase inhibitors. The preclinical and clinical data strongly suggest a lack of complete cross-resistance between this compound and other endocrine therapies, positioning it as a valuable treatment option in the management of endocrine-resistant breast cancer. Further research is ongoing to explore the optimal sequencing of this compound and its potential in combination with other targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. EMERALD: A randomized, open label, phase III trial to evaluate the efficacy and safety of this compound (RAD1901) versus investigator’s choice (IC) of endocrine therapy (ET) for ER+/HER2- advanced breast cancer (BC) following CDK4/6 inhibitor (CDK4/6i) therapy. - ASCO [asco.org]
- 6. tandfonline.com [tandfonline.com]
- 7. EMERALD: Phase III trial of this compound (RAD1901) vs endocrine therapy for previously treated ER+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Elacestrant's Dichotomous Efficacy: A Comparative Analysis in Wild-Type vs. Mutant ESR1 Breast Cancer
A deep dive into the clinical and preclinical data reveals a significant therapeutic advantage for elacestrant in patients with estrogen receptor 1 (ESR1) gene mutations compared to those with wild-type ESR1. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.
This compound, an oral selective estrogen receptor degrader (SERD), has emerged as a pivotal therapeutic agent in the management of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its novel mechanism of action, which involves both antagonizing and degrading the estrogen receptor, has demonstrated notable efficacy, particularly in tumors harboring ESR1 mutations.[1][2] These mutations are a common mechanism of acquired resistance to endocrine therapies.[3][4]
Clinical Efficacy: The EMERALD Trial
The phase 3 EMERALD trial was instrumental in establishing the clinical utility of this compound. The study evaluated the efficacy and safety of this compound compared to the standard of care (SOC) endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who had previously received one or two lines of endocrine therapy, including a CDK4/6 inhibitor.[3][5]
The trial's primary endpoints were progression-free survival (PFS) in the overall patient population and in the subgroup of patients with ESR1 mutations.[5][6] The results demonstrated a statistically significant improvement in PFS for patients treated with this compound, with a more pronounced benefit observed in the ESR1-mutated cohort.[5][7][8]
Quantitative Analysis of Clinical Outcomes
The following tables summarize the key efficacy data from the EMERALD trial, highlighting the comparative performance of this compound in the overall population (intention-to-treat, ITT) and the ESR1-mutated subgroup.
Table 1: Progression-Free Survival (PFS) in the EMERALD Trial
| Patient Population | This compound (Median PFS) | Standard of Care (Median PFS) | Hazard Ratio (95% CI) | p-value |
| Overall (ITT) | 2.8 months | 1.9 months | 0.70 (0.55 - 0.88) | 0.002 |
| ESR1-Mutated | 3.8 months | 1.9 months | 0.55 (0.39 - 0.77) | 0.0005 |
Data sourced from the EMERALD clinical trial results.[5][8]
Table 2: Landmark Analysis of Progression-Free Survival (PFS) Rates
| Patient Population | Treatment Arm | 6-Month PFS Rate (%) | 12-Month PFS Rate (%) |
| Overall (ITT) | This compound | 34.3 | 22.3 |
| Standard of Care | 20.4 | 9.4 | |
| ESR1-Mutated | This compound | 40.8 | 26.8 |
| Standard of Care | 19.1 | 8.2 |
Data sourced from the EMERALD clinical trial results.[5][6][8]
Subgroup analyses of the EMERALD trial further underscored the benefit of this compound in patients with ESR1-mutated tumors who had received prior endocrine therapy plus a CDK4/6 inhibitor for at least 12 months. In this population, the median PFS for this compound was 8.6 months compared to 1.9 months with SOC.[3][9]
Preclinical Evidence: Mechanistic Insights
Preclinical studies in breast cancer cell lines and patient-derived xenograft (PDX) models have provided a mechanistic rationale for the enhanced efficacy of this compound in ESR1-mutant settings.
This compound has demonstrated potent antitumor activity in multiple ER+ breast cancer PDX models, including those harboring ESR1 mutations.[10] In some preclinical models with the Y537S ESR1 mutation, this compound inhibited tumor growth where fulvestrant, another SERD, had limited activity.[11] Cell proliferation assays have shown a concentration-dependent decrease in proliferation in response to this compound in both wild-type and ESR1-mutant cell lines.[12]
Interestingly, some preclinical evidence suggests a unique mechanism of action in mutant cells. While this compound acts as a selective ER degrader in wild-type ESR1 models, in ESR1-mutant models, it appears to function more as a selective ER modulator (SERM), reducing tumor burden without a corresponding decrease in ER expression.[13]
Experimental Protocols
EMERALD Trial Methodology
The EMERALD trial was a randomized, open-label, phase 3 clinical trial.[3][9]
-
Patient Population: The study enrolled postmenopausal women and men with ER-positive, HER2-negative advanced or metastatic breast cancer who had experienced disease progression on one or two prior lines of endocrine therapy, including a mandatory CDK4/6 inhibitor.[3][9]
-
Randomization and Treatment: A total of 478 patients were randomized in a 1:1 ratio to receive either oral this compound (345 mg daily) or the investigator's choice of standard-of-care (SOC) endocrine therapy, which included fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane).[7][8]
-
Stratification: Patients were stratified based on ESR1 mutation status (detected by circulating tumor DNA), prior treatment with fulvestrant, and the presence of visceral metastases.[8]
-
Endpoints: The co-primary endpoints were progression-free survival (PFS) in the overall population and in the subgroup of patients with ESR1 mutations. Overall survival was a key secondary endpoint.[6]
Cell Proliferation Assays
-
Cell Lines: ER-positive breast cancer cell lines, including those with wild-type ESR1 and those harboring naturally occurring ESR1 mutations (e.g., MCF-7 LTEDY537C), were utilized.[12]
-
Treatment: Cells were treated with varying concentrations of this compound or fulvestrant, with or without estradiol.[12]
-
Assessment: The effect on cell proliferation was assessed to determine the concentration-dependent decrease in cell growth and to calculate GI50 values (the concentration that causes 50% growth inhibition).[12]
Visualizing the Science
Signaling Pathway of Estrogen Receptor Action and this compound Intervention
Caption: this compound's dual action on wild-type and mutant estrogen receptors.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical assessment of this compound's efficacy.
Comparative Mechanism of Action: Wild-Type vs. Mutant ESR1
Caption: this compound's differential mechanism in wild-type versus mutant ESR1.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound in ER+, HER2− Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. This compound in ER+, HER2- Metastatic Breast Cancer with ESR1-Mutated Tumors: Subgroup Analyses from the Phase III EMERALD Trial by Prior Duration of Endocrine Therapy plus CDK4/6 Inhibitor and in Clinical Subgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. New Oral SERD this compound Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 13. aacrjournals.org [aacrjournals.org]
Elacestrant's Gene Expression Fingerprint: A Comparative Guide for Researchers
An in-depth analysis of how the novel oral SERD, elacestrant, reshapes the transcriptomic landscape in ER-positive breast cancer compared to other selective estrogen receptor degraders (SERDs).
Introduction
This compound (Orserdu®) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following at least one line of endocrine therapy.[1] Unlike the first-generation SERD fulvestrant, which is administered via intramuscular injection, this compound's oral formulation and distinct pharmacological profile have prompted a closer examination of its molecular impact.[2] This guide provides a comparative analysis of this compound's effect on gene expression profiles versus other SERDs, offering researchers and drug development professionals a detailed look at the supporting experimental data.
General Mechanism of Action of SERDs
Selective Estrogen Receptor Degraders (SERDs) represent a critical class of endocrine therapy for ER-positive breast cancer. Their primary mechanism involves direct binding to the estrogen receptor alpha (ERα), a ligand-activated transcription factor that drives the growth of most breast cancers.[3][4] Upon binding, SERDs induce a conformational change in the ERα protein, which marks it for ubiquitination and subsequent degradation by the proteasome.[5][6] This elimination of the ERα protein prevents its translocation to the nucleus, its binding to Estrogen Response Elements (EREs) on DNA, and the subsequent transcription of genes essential for tumor cell proliferation and survival.[3][7] This dual action of antagonism and degradation distinguishes SERDs from Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which only competitively block estrogen binding.[6]
Comparative Analysis of Gene Expression
Direct comparisons between this compound and fulvestrant have revealed a more potent and comprehensive shutdown of ER-mediated transcription by this compound, particularly in models of endocrine resistance.
Head-to-Head with Fulvestrant
Studies utilizing ER-positive breast cancer cell lines (MCF7) and models of acquired resistance (MCF7-LTED) demonstrate that this compound is more effective than fulvestrant at suppressing the expression of key estrogen-regulated genes.[8] In experiments treating cells with equipotent concentrations in the presence of estradiol (E2) to mimic a clinical scenario, this compound consistently produced a greater reduction in the mRNA levels of canonical ER target genes, including:
-
GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) [8][10]
-
TFF3 (Trefoil Factor 3) [8]
-
PDZK1 (PDZ Domain Containing 1) [8]
While both drugs induce ERα protein degradation, this compound's superior transcriptional repression suggests a more profound blockade of the ER signaling pathway.[9][11] Interestingly, in some resistant cell models, this compound treatment led to a greater increase in ESR1 mRNA expression compared to fulvestrant, which may indicate a more potent disruption of a negative feedback loop, even as the ERα protein itself is robustly degraded.[8]
Performance in ESR1-Mutant Models
A key advantage of this compound is its demonstrated efficacy against tumors harboring ESR1 mutations, a common driver of resistance to aromatase inhibitors.[5] Preclinical studies using patient-derived xenograft (PDX) models with clinically relevant ESR1 mutations (e.g., Y537S, Y537C, D538G) show that this compound significantly inhibits tumor growth, even in models that are resistant to fulvestrant.[12][13] This superior activity is attributed to its potent ER degradation and antagonism, overcoming the constitutive, ligand-independent activation characteristic of mutant ERα.[5]
Quantitative Data Summary
The following table summarizes the comparative effects of this compound and fulvestrant on the expression of key estrogen-responsive genes based on published preclinical data.
| Gene Target | Drug | Cell Line Models | Observed Effect on mRNA Expression | Citation(s) |
| PGR | This compound | MCF7, T47D, MCF7-LTED | Stronger Downregulation vs. Fulvestrant | [8][9] |
| Fulvestrant | MCF7, T47D, MCF7-LTED | Downregulation | [8][9] | |
| GREB1 | This compound | MCF7, MCF7-LTED | Stronger Downregulation vs. Fulvestrant | [8][10] |
| Fulvestrant | MCF7, MCF7-LTED | Downregulation | [8][10] | |
| TFF1 | This compound | MCF7, MCF7-LTED | Stronger Downregulation vs. Fulvestrant | [8][10] |
| Fulvestrant | MCF7, MCF7-LTED | Downregulation | [8][10] | |
| PDZK1 | This compound | MCF7, MCF7-LTED | Stronger Downregulation vs. Fulvestrant | [8] |
| Fulvestrant | MCF7, MCF7-LTED | Downregulation | [8] | |
| ESR1 | This compound | MCF7-LTED | Greater Upregulation vs. Fulvestrant (mRNA) | [8] |
| Fulvestrant | MCF7-LTED | Upregulation (mRNA) | [8] | |
| Both | MCF7, T47D, HCC1428 | Dose-dependent Protein Degradation | [9] |
Experimental Protocols & Workflow
The findings presented in this guide are based on established preclinical methodologies designed to assess the pharmacological activity of SERDs.
Key Methodologies
-
Cell Lines and Culture: Experiments typically utilize human breast cancer cell lines such as MCF7 (ER+, wild-type ESR1), T47D (ER+, wild-type ESR1), and their derivatives.[8][9] To model acquired resistance, long-term estrogen-deprived (LTED) sublines are often generated, some of which naturally acquire ESR1 mutations (e.g., MCF7-LTED Y537C).[8][14]
-
Patient-Derived Xenograft (PDX) Models: To evaluate in vivo efficacy, tumor fragments from patients with ER+ breast cancer (including those with specific ESR1 mutations and resistance to prior therapies) are implanted into immunodeficient mice.[9][13] These models provide a clinically relevant context to assess anti-tumor activity.
-
Drug Treatment: Cells or tumor-bearing animals are treated with varying concentrations of this compound or other SERDs (e.g., fulvestrant). In vitro studies often include 17β-estradiol (E2) to simulate the hormonal environment and assess the drugs' ability to compete with and antagonize estrogen-driven signaling.[8]
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Used to measure the mRNA levels of specific target genes (e.g., PGR, GREB1, TFF1).[8]
-
RNA Sequencing (RNA-Seq): Provides a global, unbiased view of the entire transcriptome, allowing for the identification of broader changes in gene expression signatures and signaling pathways affected by drug treatment.[10][15]
-
-
Protein Analysis:
Conclusion
The available preclinical evidence strongly indicates that this compound exerts a more potent and comprehensive inhibitory effect on the ER signaling pathway than fulvestrant. This is demonstrated by its superior ability to downregulate the transcription of key estrogen-responsive genes in both endocrine-sensitive and resistant breast cancer models. Its robust activity in models harboring ESR1 mutations, a major clinical challenge, further underscores its significance. For researchers and drug developers, these distinct gene expression profiles highlight this compound as a highly effective ERα antagonist and degrader, providing a strong rationale for its clinical utility in patients who have progressed on prior endocrine therapies.
References
- 1. trustedpharmaguide.com [trustedpharmaguide.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Set - ESR1 [maayanlab.cloud]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating this compound in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Oral SERD this compound Shows Efficacy in Breast Cancer Harboring ESR1 Mutations - Conference Correspondent [conference-correspondent.com]
- 15. rna-seqblog.com [rna-seqblog.com]
Assessing the Synergy of Elacestrant in Combination with Targeted Therapies for ER-Positive Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Elacestrant, a novel oral selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations. To enhance its efficacy and overcome potential resistance mechanisms, extensive preclinical and clinical research has focused on combining this compound with other targeted agents. This guide provides a comprehensive comparison of the performance of this compound in combination with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6) and phosphoinositide 3-kinase (PI3K) pathways, supported by available experimental data.
Rationale for Combination Therapies
The growth of ER+ breast cancer is primarily driven by the estrogen receptor signaling pathway. This compound directly targets this by binding to the estrogen receptor, leading to its degradation.[1][2] However, cancer cells can develop resistance to endocrine therapy through the activation of alternative signaling pathways, such as the cell cycle progression pathway regulated by CDK4/6 and the growth and survival pathway mediated by PI3K/AKT/mTOR.
By simultaneously targeting the ER pathway with this compound and these key resistance pathways with specific inhibitors, it is hypothesized that a synergistic anti-tumor effect can be achieved, leading to more durable responses and improved patient outcomes. Preclinical studies have explored this hypothesis by evaluating the combination of this compound with CDK4/6 inhibitors (e.g., palbociclib) and inhibitors of the PI3K/mTOR pathway (e.g., everolimus, alpelisib, and MEN1611).[1][3][4]
Preclinical Synergy Assessment: Combination Index Data
The synergistic, additive, or antagonistic effects of drug combinations are quantitatively assessed using the Combination Index (CI), most commonly calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.
While multiple studies have reported enhanced anti-tumor activity with this compound combinations, specific Combination Index data from in vitro studies are limited in publicly available literature. However, one key study has reported a synergistic effect for the combination of this compound with the PI3K inhibitor MEN1611 in ER+ breast cancer cell lines.
| Combination | Targeted Agent | Target Pathway | Cell Line(s) | Reported Effect | Source |
| This compound + MEN1611 | MEN1611 | PI3K | ER+ Breast Cancer Cell Lines | Synergistic Effect | Merlino et al., 2023[4] |
| This compound + Palbociclib | Palbociclib | CDK4/6 | MCF7 Xenografts, PDX models | Greater tumor growth inhibition | Bihani et al., 2017[1][2][3] |
| This compound + Everolimus | Everolimus | mTOR | MCF7 Xenografts | Greater tumor growth inhibition | Bihani et al., 2017[1][2][3] |
Note: Quantitative Combination Index (CI) values for the combinations with palbociclib and everolimus from in vitro studies were not available in the cited literature; the reported effect is based on in vivo xenograft models.
Signaling Pathways and Mechanisms of Action
The combination of this compound with other targeted agents leverages a multi-pronged attack on the signaling networks that drive ER+ breast cancer growth and survival.
As illustrated, this compound promotes the degradation of the estrogen receptor, thereby inhibiting estrogen-driven gene transcription. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase. PI3K and mTOR inhibitors block a critical signaling cascade that promotes cell growth, proliferation, and survival. By targeting these distinct but interconnected pathways, combination therapies can create a more comprehensive blockade of tumor cell growth and potentially delay the onset of resistance.
Experimental Protocols
The assessment of drug combination effects relies on robust in vitro and in vivo experimental designs.
In Vitro Synergy Assessment (Chou-Talalay Method)
The following workflow outlines the key steps for determining the Combination Index for this compound and a targeted agent.
Cell Viability Assay Protocol (Example using MTT):
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the targeted agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Treatment: Cells are treated with single agents or combinations at various concentrations for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated controls. This data is then used to calculate the IC50 for each drug and the CI for the combination.
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies are crucial for validating the efficacy of drug combinations in a more complex biological system.
Patient-Derived Xenograft (PDX) Model Protocol:
-
Model Implantation: Tumor fragments from a patient's breast cancer are implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, targeted agent alone, and the combination of this compound and the targeted agent.
-
Drug Administration: The drugs are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. The efficacy of the combination therapy is compared to that of the single agents.[1][2]
Conclusion
The combination of this compound with targeted agents, particularly inhibitors of the CDK4/6 and PI3K/mTOR pathways, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in ER+ breast cancer. While preclinical in vivo data consistently demonstrate superior tumor growth inhibition with these combinations, there is a need for more publicly available quantitative in vitro synergy data, such as Combination Index values, to allow for a more direct comparison of the synergistic potential of different combination regimens. The ongoing clinical evaluation of these combinations in trials like ELEVATE will provide further insights into their safety and clinical utility.
References
- 1. This compound (RAD1901), a Selective Estrogen Receptor Degrader (SERD), Has Antitumor Activity in Multiple ER+ Breast Cancer Patient-derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluating this compound in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Elacestrant and Other Oral SERDs
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved convenience and efficacy over the intramuscular administration of fulvestrant, the first-in-class SERD. This guide provides a detailed comparison of the pharmacokinetic profiles of elacestrant, the first FDA-approved oral SERD, and other oral SERDs in clinical development, supported by available experimental data.
Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic parameters for this compound and other prominent oral SERDs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs, which in turn influence their dosing regimens and potential for drug-drug interactions.
| Parameter | This compound (ORSERDU®) | Fulvestrant (Faslodex®) | Amcenestrant | Giredestrant | Camizestrant |
| Administration | Oral | Intramuscular | Oral | Oral | Oral |
| Bioavailability | ~10%[1][2] | Low (not orally bioavailable)[3][4] | Favorable profile, no food effect noted | Orally bioavailable[5] | Profile supports once-daily dosing[6] |
| Tmax (hours) | 1 - 4[1] | Median 7 days (range 2-19 days)[7][8] | ~3 | 1.75 - 3.13[9] | ~2 - 4[6] |
| Half-life (hours) | 30 - 50[1] | 40 - 50 days[8] | Not specified | 25.8 - 43.0[9] | 20 - 23[6] |
| Cmax (ng/mL) | 119 (at 345 mg once daily steady state)[1] | 8.2 (single 250 mg dose)[7] | Linearly increases up to 600 mg | Dose-proportional increase[9] | Not specified |
| Metabolism | Primarily CYP3A4; minor roles for CYP2A6 and CYP2C9[1] | Similar to endogenous steroids, CYP3A4 may be involved[8] | Moderate CYP3A4 induction effect[10] | Primarily UGT1A4[5] | Not specified |
| Elimination | Primarily feces (~82%), minor in urine (~7.5%)[1] | Almost entirely via feces[8] | Not specified | Primarily feces (20% as parent drug) and urine (1.9% as parent drug)[5] | Not specified |
| Protein Binding | >99%[1] | 99%[8] | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed experimental methodologies are critical for the interpretation and replication of pharmacokinetic data. While specific protocols vary between studies, the following outlines a general approach for a first-in-human, Phase 1 clinical trial to evaluate the pharmacokinetics of an oral SERD.
Study Design: A typical Phase 1 study is a dose-escalation trial conducted in a small cohort of healthy postmenopausal women or patients with advanced ER+ breast cancer.[2][11] The study may include single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to assess the safety, tolerability, and pharmacokinetic profile of the investigational drug.[2][11]
Drug Administration: The oral SERD is administered as capsules or tablets at escalating dose levels.[2] In some studies, the effect of food on drug absorption is also evaluated by administering the drug under both fasted and fed conditions.[12]
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of the drug.[11] For example, samples might be collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. In MAD cohorts, trough concentrations are often measured before each dose to assess drug accumulation.
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity to accurately measure drug levels in biological matrices.
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.
Visualizations
Signaling Pathway
The diagram below illustrates the mechanism of action of Selective Estrogen Receptor Degraders (SERDs). By binding to the estrogen receptor (ER), SERDs induce a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[13][14] This leads to a reduction in ER levels and downstream signaling, ultimately inhibiting the growth of ER-positive breast cancer cells.[1][15]
Experimental Workflow
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of an oral SERD. This process begins with patient screening and enrollment, followed by drug administration and serial blood sampling. The collected samples are then analyzed to determine drug concentrations, which are subsequently used for pharmacokinetic modeling and analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A phase I dose escalation and expansion trial of the next-generation oral SERD camizestrant in women with ER-positive, HER2-negative advanced breast cancer: SERENA-1 monotherapy results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of intramuscular fulvestrant in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant - Wikipedia [en.wikipedia.org]
- 9. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of Giredestrant in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Studies of this compound, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 15. This compound Mechanism of Action | ORSERDU® (this compound) [orserduhcp.com]
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